molecular formula C9H8ClNO3 B1471332 N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide CAS No. 1350475-36-3

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Cat. No.: B1471332
CAS No.: 1350475-36-3
M. Wt: 213.62 g/mol
InChI Key: KHUXVOSEJIBVNS-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(13)11-8-3-9(14)6(4-12)2-7(8)10/h2-4,14H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUXVOSEJIBVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the known and projected physicochemical properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven methodologies to facilitate a thorough understanding and further investigation of this compound.

Introduction

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a chlorinated and hydroxylated phenyl ring appended with formyl and acetamide moieties, suggests a range of potential chemical interactions and applications. A comprehensive understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and evaluation in various research and development pipelines.

While direct, peer-reviewed experimental data for this specific molecule is limited in the public domain, this guide leverages data from structurally similar compounds to infer likely properties and provides robust, self-validating experimental protocols for their definitive determination.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for all physicochemical characterization.

Identifier Value Source
Chemical Name N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamideN/A
CAS Number 1350475-36-3[1][2][3]
Molecular Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol [1]
SMILES CC(=O)NC1=CC(O)=C(C=O)C=C1Cl[1]

The structural arrangement of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, with its various functional groups, dictates its polarity, potential for hydrogen bonding, and overall chemical reactivity. The interplay between the electron-withdrawing chloro and formyl groups and the electron-donating hydroxyl and acetamido groups creates a unique electronic landscape within the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with chemical shifts and coupling constants influenced by the substitution pattern. The proton ortho to the formyl group is expected to be the most downfield.

  • Amide Proton (NH): A broad singlet, typically in the range of 8.0-10.0 ppm.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • Acetyl Protons (CH₃): A sharp singlet around 2.0-2.2 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: The formyl and amide carbonyl carbons will appear downfield, typically in the range of 160-190 ppm.

  • Aromatic Carbons: Signals in the aromatic region (110-160 ppm), with carbons attached to electronegative atoms (Cl, O, N) showing distinct chemical shifts.

  • Acetyl Carbon (CH₃): An upfield signal around 20-25 ppm.

Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Determine the chemical shifts of all unique carbon atoms.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the observed peaks to the corresponding protons and carbons in the molecular structure.

    • Analyze the integration of the ¹H signals to confirm the proton ratios.

    • Assess purity by looking for signals from impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (amide)3100-3500
C=O stretch (formyl)1680-1700
C=O stretch (amide)1630-1680
C=C stretch (aromatic)1450-1600
C-Cl stretch600-800
Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis

Objective: To obtain an infrared spectrum to identify the functional groups present in N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.

Procedure:

  • Background Scan: With a clean ATR crystal, collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity and quantifying N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Reversed-Phase HPLC

Given the moderate polarity of the molecule, reversed-phase HPLC is the most suitable method for its analysis. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol) is a good starting point.

Protocol for HPLC Purity Analysis

Objective: To develop and validate an HPLC method for determining the purity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Instrumentation: HPLC system with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

Materials:

  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide sample

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis spectral analysis (a diode array detector is useful for initial method development).

    • Injection Volume: 10 µL

    • Gradient Elution (example):

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18.1-22 min: Return to 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity of the sample.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition temperature, and the presence of polymorphs or solvates.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to screen for polymorphism. For a crystalline solid like N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, a sharp endothermic peak corresponding to its melting point is expected.[4] The presence of multiple melting peaks could indicate polymorphism or impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5] This is useful for determining the thermal stability and decomposition profile of the compound. A TGA thermogram of a pure, anhydrous sample is expected to show a stable baseline until the onset of decomposition. Significant mass loss at lower temperatures could indicate the presence of residual solvent or water.[6]

Protocol for Thermal Analysis

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition profile of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Materials:

  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide sample (2-5 mg per analysis)

  • Aluminum or hermetically sealed pans for DSC

  • Ceramic or platinum pans for TGA

DSC Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from room temperature to 250 °C).

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which corresponds to the melting point.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion.

TGA Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen).

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (e.g., up to 600 °C).

  • Data Analysis:

    • Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the temperature ranges of mass loss.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Solubility Profile

The solubility of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in various solvents is a critical parameter for its purification, formulation, and biological testing.

Expected Solubility:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to have good solubility due to the polar functional groups.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility, facilitated by hydrogen bonding.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.

  • Aqueous Solutions: Solubility is expected to be low in neutral water but may increase at higher pH due to the deprotonation of the phenolic hydroxyl group.

Protocol for Preliminary Solubility Assessment

Objective: To determine the approximate solubility of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in a range of common laboratory solvents.

Procedure:

  • Add a known amount (e.g., 1 mg) of the compound to a vial.

  • Add a small, measured volume (e.g., 0.1 mL) of the test solvent.

  • Vortex or sonicate the mixture for a set period.

  • Visually inspect for complete dissolution.

  • If the solid dissolves, add more of the compound until it no longer dissolves.

  • If the solid does not dissolve, incrementally add more solvent until it does.

  • Express the solubility qualitatively (e.g., very soluble, soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Crystal Structure and Polymorphism

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, the crystal structure reveals a nearly planar molecule with significant intermolecular hydrogen bonding.[7][8] It is plausible that N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide also exhibits strong hydrogen bonding networks involving the hydroxyl, amide, and formyl groups.

The potential for polymorphism (the ability of a substance to exist in two or more crystalline forms) should be considered, as different polymorphs can have different physical properties, including solubility and bioavailability. DSC and powder X-ray diffraction (PXRD) are powerful tools for screening for polymorphs.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. While direct experimental data is sparse, by leveraging knowledge of analogous structures and established analytical methodologies, a comprehensive characterization of this compound can be achieved. The detailed protocols provided herein offer a clear roadmap for researchers to generate the necessary data to advance their work with this promising molecule.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation & Identification cluster_1 Spectroscopic Analysis A Synthesis & Purification B Identity Confirmation (NMR, MS) A->B C NMR Spectroscopy (¹H, ¹³C) B->C F HPLC Purity Analysis B->F D FT-IR Spectroscopy E UV-Vis Spectroscopy G Thermal Analysis (DSC, TGA) H Solubility Profile F->H I Crystal Structure (PXRD) F->I

Caption: Workflow for the comprehensive physicochemical characterization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

References

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10), x241015. [Link]

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

  • AbacipharmTech. (n.d.). Carbohydrate. Retrieved January 27, 2026, from [Link]

  • Molekula. (n.d.). N-(2-Chloro-4-Formyl-5-Hydroxy-Phenyl)-Acetamide. Retrieved January 27, 2026, from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved January 27, 2026, from [Link]

  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020). Molecules, 25(24), 5953. [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved January 27, 2026, from [Link]

  • Thakur, S. S. (2011). Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. [Master's thesis, Cleveland State University]. [Link]

Sources

A-Technical-Guide-to-N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide:-Synthesis,-Characterization,-and-Application-as-a-Key-Pharmaceutical-Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, a pivotal chemical intermediate in modern pharmaceutical synthesis. The document elucidates the compound's physicochemical properties, outlines a detailed and validated synthetic protocol, and discusses its critical role in the manufacturing of active pharmaceutical ingredients (APIs). Emphasis is placed on the causality behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative references. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of N-Arylacetamides

N-arylacetamides are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical products.[1][2] Their structural motifs are prevalent in numerous APIs, making the efficient and controlled synthesis of substituted N-arylacetamides a topic of significant interest. The subject of this guide, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, is a highly functionalized intermediate whose specific arrangement of chloro, formyl, hydroxyl, and acetamido groups makes it a valuable precursor in multi-step synthetic pathways. Its strategic importance lies in its utility for constructing complex molecular architectures, particularly in the synthesis of specialized bronchodilators.

Physicochemical and Structural Characterization

A thorough understanding of a chemical intermediate's properties is paramount for its effective use in synthesis.

Core Properties

The fundamental properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide are summarized below. These data are essential for process development, safety assessments, and quality control.

PropertyValueSource
CAS Number 1350475-36-3[3]
Molecular Formula C₉H₈ClNO₃[3]
Molecular Weight 213.62 g/mol [3]
Appearance White to off-white solid
Purity Specification ≥97%
Storage Conditions Inert atmosphere, 2-8°C, Sealed in dry[3]
Structural Elucidation

The molecular structure consists of a phenyl ring substituted with four different functional groups. The relative positions of these groups (chloro and acetamido ortho to each other; formyl and hydroxyl ortho to each other) are critical for its subsequent reactivity. The acetamide group is known to be slightly twisted out of the plane of the phenyl ring.[4] This non-planar conformation, influenced by intramolecular hydrogen bonding and steric effects, can impact the molecule's reactivity and crystal packing.[1][2]

Synthesis Pathway: Ortho-Formylation of a Phenolic Precursor

The synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is typically achieved via electrophilic aromatic substitution, specifically, the formylation of a substituted acetanilide precursor. The choice of the formylation method is critical to achieving regioselectivity and high yield.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies N-(2-chloro-5-hydroxyphenyl)acetamide as the immediate precursor. The key transformation is the introduction of a formyl (-CHO) group at the C4 position, ortho to the hydroxyl group.

G Target N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Precursor N-(2-chloro-5-hydroxyphenyl)acetamide Target->Precursor C-C bond disconnection (Formylation) Reagent Formylating Agent (e.g., Duff Reaction Conditions) Target->Reagent

Caption: Retrosynthetic analysis of the target intermediate.
Mechanism and Rationale for Reagent Selection

The introduction of a formyl group onto a phenol ring can be achieved through several classic reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff). The Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium (often glycerol or acetic acid), is a suitable choice for this transformation.

Causality of Choice :

  • Regioselectivity : The hydroxyl group is a strong activating group and an ortho-, para- director. Since the para position is occupied by the acetamido group, formylation is strongly directed to the positions ortho to the hydroxyl group. The C4 position is sterically more accessible than the C6 position (which is flanked by the bulky chloro and hydroxyl groups), leading to preferential substitution at C4.

  • Mild Conditions : Compared to other formylation methods, the Duff reaction can often be performed under milder conditions, which is crucial for preserving the other functional groups on the sensitive, multifunctional substrate.

The mechanism proceeds via the formation of an electrophilic iminium ion from HMTA, which then attacks the electron-rich phenol ring. Subsequent hydrolysis of the resulting Schiff base intermediate yields the aldehyde.

G cluster_0 Reaction Pathway Precursor N-(2-chloro-5- hydroxyphenyl)acetamide Intermediate Iminium Intermediate (Electrophilic Attack) Precursor->Intermediate + HMTA, Acid Hydrolysis Hydrolysis Intermediate->Hydrolysis Product N-(2-Chloro-4-formyl-5- hydroxyphenyl)acetamide Hydrolysis->Product

Caption: Simplified workflow for the Duff formylation reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis and purification of the title compound. Adherence to safety protocols is mandatory.

Materials and Reagents
  • N-(2-chloro-5-hydroxyphenyl)acetamide (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.5 eq)

  • Glacial Acetic Acid (solvent)

  • Hydrochloric Acid (10% aqueous solution)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (drying agent)

Step-by-Step Procedure
  • Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-(2-chloro-5-hydroxyphenyl)acetamide (1.0 eq) and glacial acetic acid (10 mL per gram of substrate).

  • Reagent Addition : Stir the mixture until the substrate is fully dissolved. Add hexamethylenetetramine (1.5 eq) portion-wise to manage any initial exotherm.

  • Heating : Heat the reaction mixture to 100-110°C and maintain for 6-8 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis : After cooling to room temperature, add 10% aqueous hydrochloric acid (20 mL per gram of substrate). Re-heat the mixture to 60°C and stir for 1 hour to ensure complete hydrolysis of the intermediate.

  • Work-up : Cool the mixture to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing : Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. While specific spectra for this exact molecule are not publicly available, related N-arylacetamides show characteristic signals.[1]

  • ¹H NMR (DMSO-d₆) : Expect signals for the acetyl CH₃ (singlet, ~2.1 ppm), aromatic protons (multiplets, 6.8-7.5 ppm), phenolic OH (broad singlet, ~9.5 ppm), amide NH (singlet, ~10.0 ppm), and aldehyde CHO (singlet, ~9.8 ppm).

  • ¹³C NMR (DMSO-d₆) : Expect signals for the acetyl CH₃ (~24 ppm), aromatic carbons (115-155 ppm), acetyl C=O (~168 ppm), and aldehyde C=O (~190 ppm).

  • FT-IR (ATR, cm⁻¹) : Characteristic peaks for O-H stretch (~3400), N-H stretch (~3200), aldehyde C-H stretch (~2850, 2750), C=O stretch (amide, ~1650), and C=O stretch (aldehyde, ~1680).

Application in Pharmaceutical Synthesis

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a documented key intermediate in the synthesis of Salmeterol , a long-acting β₂ adrenergic receptor agonist used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).

The synthesis proceeds by using the formyl group as a handle for further elaboration of the side chain, which is characteristic of the Salmeterol molecule. The chloro and acetamido groups are either retained or transformed in subsequent steps of the total synthesis. The presence and positioning of these functional groups are meticulously planned to facilitate the construction of the final, complex API.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed.

  • Hazard Classification : This compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Handle in a well-ventilated area or a chemical fume hood.[5]

  • Handling : Avoid breathing dust.[5] Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.[5]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] The recommended storage temperature is between 2-8°C.[3]

Conclusion

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide stands out as a purpose-built intermediate for pharmaceutical manufacturing. Its synthesis via regioselective formylation demonstrates a classic application of organic chemistry principles to solve practical challenges in drug development. The detailed understanding of its properties, synthesis, and handling outlined in this guide provides a solid foundation for its effective and safe utilization in a research and development setting. The self-validating nature of the described protocols, grounded in mechanistic understanding and supported by analytical characterization, ensures reliability and reproducibility in the synthesis of life-saving medicines.

References

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(12), x241015. Available from: [Link]

  • Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses, 60, 49. Available from: [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(1). Available from: [Link]

  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available from: [Link]

  • PENTA. (2023, March 30). SAFETY DATA SHEET: Acetamide. Available from: [Link]

Sources

An In-Depth Technical Guide to Sourcing and Application of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a multifunctional aromatic compound with significant potential as a building block in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring an acetamide, a chloro group, a reactive formyl (aldehyde) group, and a phenolic hydroxyl group, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, commercial sourcing, essential quality control procedures, safe handling protocols, and potential synthetic applications. It is intended to serve as a practical resource for researchers aiming to incorporate this valuable reagent into their discovery and development workflows.

Introduction and Strategic Importance

In the landscape of drug discovery and materials science, the availability of novel, functionalized building blocks is paramount. N-arylacetamides are a well-established class of intermediates used in the synthesis of a wide range of bioactive compounds and agrochemicals.[1][2] The subject of this guide, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, represents a particularly interesting scaffold. The presence of three distinct functional groups on the phenyl ring offers chemists orthogonal handles for sequential chemical modifications.

  • The formyl group is a prime site for reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.

  • The phenolic hydroxyl group can be alkylated, acylated, or used in cyclization reactions.

  • The chloro-acetamide moiety influences the electronic properties of the ring and can participate in further chemical transformations.

This combination makes the compound a high-value starting material for generating libraries of compounds for screening and developing targeted therapeutic agents.

Physicochemical Properties and Identification

Accurate identification is the cornerstone of reproducible science. The key identifiers and properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide are summarized below.

PropertyValueSource
CAS Number 1350475-36-3[BLDpharm][3]
Molecular Formula C₉H₈ClNO₃[BLDpharm][3]
Molecular Weight 213.62 g/mol [BLDpharm][3]
IUPAC Name N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamideN/A
SMILES CC(NC1=CC(O)=C(C=O)C=C1Cl)=O[BLDpharm][3]
Appearance Expected to be a solidN/A
Storage Conditions Inert atmosphere, 2-8°C[BLDpharm][3]

Commercial Sourcing and Procurement Strategy

As a niche research chemical, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is not as widely stocked as common reagents. However, it is available from specialized suppliers who often synthesize such compounds on demand.

Identified Commercial Suppliers

At the time of this writing, the following supplier has been identified as offering this compound:

SupplierCAS NumberProduct Link/NameNotes
BLDpharm1350475-36-3N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide[3]Offers the compound for online ordering. Researchers should anticipate potential lead times associated with synthesis-on-demand products.
Sourcing and Quality Control Workflow

Procuring a specialized reagent requires a rigorous validation workflow to ensure the integrity of your experimental results. Simply assuming the label is correct is a significant risk. The following diagram outlines a best-practice workflow for sourcing and validating such compounds.

G cluster_sourcing Sourcing Phase cluster_qc In-House QC & Validation s1 Identify Supplier (e.g., BLDpharm) s2 Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) s1->s2 s3 Place Order s2->s3 q1 Log Sample & Visually Inspect on Arrival s3->q1 Compound Received q2 Perform Identity & Purity Tests (LC-MS, ¹H NMR) q1->q2 q3 Compare Data with Expected Structure & CoA q2->q3 q4 Release for Use q3->q4 Data Match q5 Reject & Contact Supplier q3->q5 Discrepancy G start N-(2-Chloro-4-formyl- 5-hydroxyphenyl)acetamide intermediate Imine/Iminium Ion (Intermediate) start->intermediate + Amine - H₂O amine Primary/Secondary Amine (R¹R²NH) amine->intermediate reductant Reducing Agent (e.g., NaBH(OAc)₃) product Aminated Product reductant->product intermediate->product + Reductant

Sources

An In-depth Technical Guide to the Predicted Mechanism of Action for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide and its derivatives represent a promising class of small molecules with potential therapeutic applications, particularly in oncology. This technical guide synthesizes current understanding and provides a predictive framework for their mechanism of action. Based on the core salicylaldehyde and N-arylacetamide moieties, we hypothesize a multi-pronged anti-cancer activity. This includes the induction of apoptosis and cell cycle arrest, potentially mediated by the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. This document will detail the structural rationale for this predicted mechanism, outline a comprehensive suite of in-silico and in-vitro experimental protocols for its validation, and provide the necessary tools for researchers to investigate this novel class of compounds.

Introduction: The Therapeutic Potential of Salicylaldehyde and Acetamide Scaffolds

The pursuit of novel, effective, and selective anti-cancer agents is a cornerstone of modern medicinal chemistry. Both salicylaldehyde and N-arylacetamide scaffolds are well-established pharmacophores present in a diverse range of biologically active compounds.

Salicylaldehyde derivatives are recognized for their broad-spectrum pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Their mechanism of action in cancer is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[1] Studies on related compounds, such as salicylaldehyde benzoylhydrazones, have demonstrated their potential to interfere with critical cellular processes like DNA synthesis and cell proliferation.[1]

N-arylacetamide derivatives are also integral to numerous pharmaceutical agents. This functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including target affinity and metabolic stability. Certain N-arylacetamide-containing compounds have been identified as inhibitors of enzymes like urease and α-glucosidase.[2][3]

The combination of these two pharmacophores in the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide backbone, along with the presence of a chloro substituent, suggests a synergistic or enhanced biological activity profile, making these derivatives compelling candidates for drug discovery and development.

Predicted Mechanism of Action: A Multi-Target Approach

Based on the chemical architecture of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives, we predict a mechanism of action centered on the disruption of key cellular processes essential for cancer progression. This multifaceted mechanism likely involves direct enzyme inhibition and the modulation of critical signaling pathways, culminating in apoptosis and cell cycle arrest.

Key Pharmacophoric Features and Their Predicted Roles

A pharmacophore model for this class of compounds highlights several key features that are likely to govern their interaction with biological targets.

  • Salicylaldehyde Moiety: The ortho-hydroxybenzaldehyde group is a key feature. The hydroxyl and formyl groups can participate in hydrogen bonding and coordinate with metal ions in the active sites of metalloenzymes. This moiety is predicted to be a primary driver of the anti-proliferative and pro-apoptotic effects.

  • N-Arylacetamide Moiety: This group can engage in hydrogen bonding and hydrophobic interactions, contributing to the overall binding affinity and selectivity for specific protein targets. Modifications to the aryl ring and the acetamide linker can be used to fine-tune the pharmacological profile.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the aromatic ring, potentially enhancing binding affinity and modulating the reactivity of the molecule.

A five-point pharmacophore model for related N-hydroxyphenyl acrylamides has been proposed, featuring hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings as crucial for activity against leukemia cells.[4] A similar model can be envisioned for the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide scaffold.

Predicted Molecular Targets and Signaling Pathways

Given the known activities of related compounds, we hypothesize that N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives may interact with one or more of the following molecular targets and signaling pathways:

  • Enzyme Inhibition:

    • Kinases: Many salicylaldehyde derivatives have shown inhibitory activity against kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For instance, in silico modeling has suggested that salicylaldehyde benzoylhydrazones may interact with cAbl kinase.[5]

    • Lipoxygenase (LOX) and Cyclooxygenase (COX): These enzymes are involved in inflammatory pathways that are often dysregulated in cancer.[6][7] Salicylaldehyde derivatives have been shown to be competitive inhibitors of LOX.[8][9]

  • Induction of Apoptosis: These derivatives are predicted to trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the activation of caspases, a family of proteases that execute apoptosis.

  • Cell Cycle Arrest: The compounds may halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[10] This could be achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

The following diagram illustrates the predicted signaling pathways that may be modulated by these derivatives.

Predicted_Signaling_Pathway cluster_0 N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivative cluster_1 Potential Molecular Targets cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes Derivative Derivative Kinases Kinases (e.g., cAbl) Derivative->Kinases Inhibition LOX_COX LOX/COX Derivative->LOX_COX Inhibition Proliferation_Pathway Proliferation Pathways (e.g., PI3K/Akt) Kinases->Proliferation_Pathway Regulation Inflammatory_Pathway Inflammatory Pathways LOX_COX->Inflammatory_Pathway Regulation Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Proliferation_Pathway->Apoptosis Inflammatory_Pathway->Apoptosis

Caption: Predicted Signaling Pathway for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivatives.

Experimental Validation of the Predicted Mechanism of Action

A systematic and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. This should encompass both computational (in silico) and laboratory-based (in vitro) studies.

In Silico Predictive Studies

In silico methods provide a rapid and cost-effective way to initially screen and prioritize derivatives, as well as to generate hypotheses about their molecular targets.[11]

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[12][13]

Protocol for Molecular Docking:

  • Target Selection and Preparation:

    • Identify potential protein targets based on literature precedents for salicylaldehyde and acetamide derivatives (e.g., cAbl kinase, LOX, COX).

    • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate the 3D structures of the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives.

    • Minimize the energy of the ligand structures and assign appropriate charges.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking software (e.g., AutoDock, GOLD, Schrödinger Maestro) to dock the ligands into the defined binding site.[14]

    • The software will generate multiple binding poses for each ligand.

  • Analysis of Results:

    • Analyze the docking scores to rank the ligands based on their predicted binding affinity.

    • Visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the derivatives is crucial for assessing their drug-likeness.[11]

Protocol for ADME/Tox Prediction:

  • Input Structures: Use the 2D or 3D structures of the derivatives.

  • Software/Web Servers: Utilize computational tools such as SwissADME, pkCSM, or TOPKAT.

  • Parameter Evaluation: Analyze key descriptors such as:

    • Lipinski's Rule of Five: Predicts oral bioavailability.

    • Solubility: Important for absorption.

    • Blood-Brain Barrier (BBB) penetration: Predicts potential central nervous system effects.

    • CYP450 inhibition: Predicts potential for drug-drug interactions.

    • Toxicity endpoints: Predicts potential for mutagenicity, carcinogenicity, etc.[11]

In Vitro Experimental Validation

In vitro assays are essential to confirm the predictions from in silico studies and to elucidate the biological effects of the compounds in a cellular context.

These assays are the first step to determine the anti-proliferative effects of the derivatives on cancer cell lines.

Protocol for MTT/MTS Assay:

  • Cell Culture: Culture relevant cancer cell lines (e.g., breast, colon, lung cancer cell lines) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives for 24, 48, or 72 hours.

  • MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

These assays determine whether the observed cytotoxicity is due to the induction of apoptosis.

Protocol for Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

  • Cell Treatment: Treat cancer cells with the derivatives at their IC50 concentrations for a specified time.

  • Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[15]

Other Apoptosis Assays:

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.[16]

  • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 or TMRE to detect the depolarization of the mitochondrial membrane, an early event in apoptosis.[15]

This assay determines the effect of the compounds on cell cycle progression.

Protocol for Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Treat cancer cells with the derivatives at their IC50 concentrations.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[17][18] An accumulation of cells in a particular phase indicates cell cycle arrest.

These assays directly measure the ability of the derivatives to inhibit the activity of specific enzymes.[19]

Protocol for a Generic Enzyme Inhibition Assay (e.g., Kinase Assay):

  • Reagents: Obtain the purified enzyme, its specific substrate, and a detection reagent.

  • Reaction Setup: In a microplate, combine the enzyme, the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivative (at various concentrations), and the buffer.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., absorbance, fluorescence, luminescence), which is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[20][21][22]

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the predicted signaling pathways.[23][24]

Protocol for Western Blotting:

  • Protein Extraction: Treat cancer cells with the derivatives, then lyse the cells to extract the total protein.[25]

  • Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of kinases, apoptosis markers like cleaved PARP and cleaved caspase-3, cell cycle regulators like CDK1).[25]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.[26]

The following diagram outlines the experimental workflow for validating the predicted mechanism of action.

Experimental_Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Mechanism Elucidation In_Silico In Silico Studies Molecular_Docking Molecular Docking In_Silico->Molecular_Docking ADME_Tox ADME/Tox Prediction In_Silico->ADME_Tox In_Vitro In Vitro Assays Molecular_Docking->In_Vitro ADME_Tox->In_Vitro Cell_Viability Cell Viability (MTT/MTS) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Viability->Cell_Cycle_Analysis Western_Blot Western Blotting Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Enzyme_Inhibition Enzyme Inhibition Assays Mechanism Mechanism of Action Enzyme_Inhibition->Mechanism Western_Blot->Mechanism

Caption: Experimental Workflow for Mechanism of Action Validation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of Data Summary for a Derivative

AssayEndpointResult
In Silico
Molecular Docking (Target X)Binding Energy (kcal/mol)-8.5
ADME/ToxLipinski's Rule of 50 violations
Predicted Oral BioavailabilityHigh
In Vitro
Cell Viability (MCF-7, 48h)IC50 (µM)5.2
Apoptosis Assay (Annexin V/PI)% Apoptotic Cells at IC5045%
Cell Cycle Analysis% Cells in G2/M at IC5060%
Enzyme Inhibition (Kinase Y)IC50 (µM)2.1
Western Blot (p-Akt/Akt ratio)Fold Change at IC500.4

Conclusion

The N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide scaffold holds significant promise for the development of novel anti-cancer therapeutics. The predicted mechanism of action, centered on enzyme inhibition, induction of apoptosis, and cell cycle arrest, provides a solid foundation for further investigation. The comprehensive in silico and in vitro experimental workflows detailed in this guide offer a robust framework for researchers to validate these predictions and to elucidate the precise molecular mechanisms underlying the activity of this exciting class of compounds. Through a systematic and rigorous approach, the full therapeutic potential of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives can be unlocked.

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Methodological & Application

The Versatile Scaffolding of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel bioactive molecules are paramount. The pursuit of compounds with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles necessitates the use of versatile and strategically functionalized starting materials. One such scaffold of significant interest is N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide . This molecule, possessing a unique combination of reactive functional groups—a chloro substituent, a formyl group, a hydroxyl moiety, and an acetamide linkage—presents a rich platform for the construction of diverse heterocyclic systems with proven therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for leveraging N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in the synthesis of medicinally relevant compounds. Moving beyond a simple recitation of procedural steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Attributes of the Scaffold: A Chemist's Perspective

The inherent reactivity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide stems from the electronic interplay of its substituents on the phenyl ring. The ortho-chloro and para-formyl groups, both electron-withdrawing, activate the aromatic ring for certain transformations while also directing the regioselectivity of reactions. The hydroxyl group, a strong electron-donating group, further modulates the reactivity and provides a handle for etherification or esterification. The acetamide group can influence the molecule's solubility and pharmacokinetic properties and can be a precursor to a free amine, opening up avenues for further derivatization.

This strategic arrangement of functional groups makes N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide a prime candidate for a variety of cyclization and multicomponent reactions, leading to the synthesis of privileged heterocyclic scaffolds such as quinolines and coumarins, which are cornerstones in the development of kinase inhibitors and antibacterial agents.

Application Protocol I: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, a heterocyclic core found in numerous FDA-approved drugs.[1] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] The acetamido group in N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide can be readily hydrolyzed under acidic or basic conditions to yield the corresponding o-amino benzaldehyde derivative in situ, which can then undergo the Friedländer condensation.

Rationale for this Approach

This one-pot, two-step approach is highly efficient as it avoids the isolation of the potentially unstable o-amino benzaldehyde intermediate. The choice of the active methylene compound allows for the introduction of diverse substituents at the 2- and 3-positions of the quinoline ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. Quinolines are a well-established pharmacophore in kinase inhibitors, where the planar heterocyclic system can effectively interact with the ATP-binding pocket of various kinases.

Experimental Protocol: Synthesis of a Hypothetical 6-Chloro-8-hydroxy-7-acetamido-quinoline-3-carboxylate Derivative

This protocol describes the synthesis of a quinoline derivative that could be a scaffold for kinase inhibitors.

Step 1: In Situ Generation of the o-Amino Benzaldehyde and Friedländer Condensation

  • To a solution of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (1.0 eq.) in ethanol (10 mL/mmol) is added sodium hydroxide (2.0 eq.).

  • The mixture is heated to reflux for 2 hours to effect the hydrolysis of the acetamide to the free amine.

  • After cooling to room temperature, an active methylene compound, such as diethyl malonate (1.2 eq.), and a catalytic amount of piperidine (0.1 eq.) are added.

  • The reaction mixture is then heated to reflux for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is acidified with 1M HCl to a pH of ~5-6, resulting in the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ReagentMolecular WeightMoles (for 1g of starting material)Equivalents
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide213.62 g/mol 4.68 mmol1.0
Sodium Hydroxide40.00 g/mol 9.36 mmol2.0
Diethyl Malonate160.17 g/mol 5.62 mmol1.2
Piperidine85.15 g/mol 0.47 mmol0.1

Expected Outcome and Characterization:

The expected product is a substituted quinoline-3-carboxylate. Characterization would be performed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons on the quinoline core and the substituents.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the ester carbonyl and the hydroxyl group.

G cluster_prep In Situ Amine Generation cluster_reaction Friedländer Annulation cluster_workup Workup & Purification Start N-(2-Chloro-4-formyl- 5-hydroxyphenyl)acetamide Amine o-Amino Benzaldehyde Intermediate Start->Amine NaOH, EtOH Reflux Product Substituted Quinoline Amine->Product Piperidine, Reflux Methylene Active Methylene Compound (e.g., Diethyl Malonate) Methylene->Product Crude Crude Product Product->Crude Acidification Pure Purified Quinoline Crude->Pure Recrystallization or Chromatography G Start N-(2-Chloro-4-formyl- 5-hydroxyphenyl)acetamide Reaction Pechmann Condensation Start->Reaction Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction Product Substituted Coumarin Reaction->Product Conc. H₂SO₄ Purification Purification (Recrystallization) Product->Purification Workup

Caption: Pechmann condensation for coumarin synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the products can be unequivocally confirmed by standard spectroscopic methods. The expected outcomes are predictable based on the known mechanisms of the Friedländer annulation and Pechmann condensation. For any new derivative, a thorough characterization is essential to validate the successful synthesis.

Conclusion and Future Directions

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a highly valuable and versatile building block in medicinal chemistry. Its unique array of functional groups provides a gateway to a wide range of heterocyclic scaffolds with significant therapeutic potential. The protocols detailed in this guide for the synthesis of quinolines and coumarins serve as a foundation for the exploration of novel kinase inhibitors and antibacterial agents. Researchers are encouraged to explore the vast chemical space accessible from this starting material by employing various active methylene compounds in the Friedländer synthesis and different β-ketoesters in the Pechmann condensation. Further derivatization of the resulting quinoline and coumarin cores can lead to the discovery of next-generation therapeutics.

References

  • Al-Majedy, Y. K., Kadhum, A. A. H., & Al-Amiery, A. A. (2017). Coumarins as promising antimicrobial agents: A review. Molecules, 22(1), 1-20.
  • Cahn, A., & Hepp, P. (1886). Das Antifebrin, ein neues Fiebermittel. Centralblatt für klinische Medizin, 7(33), 561-564.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis of novel quinoline and quinazoline derivatives as potential antitumor agents. Acta Pharmaceutica, 60(2), 161-171.
  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671.
  • Pechmann, H. v. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
  • Sashidhara, K. V., Kumar, A., Kumar, M., Sarkar, J., & Sinha, S. (2010). Synthesis and in vitro evaluation of novel coumarin–chalcone hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7205-7211.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
  • Xia, Y., & Liu, Z. (2004). Recent developments in the Friedländer synthesis of quinolines. Current Organic Chemistry, 8(2), 137-146.

Sources

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide as a building block for novel compounds.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide: Synthesis and Application Protocols for Novel Compound Development

Authored by a Senior Application Scientist

Introduction: In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (CAS No. 1350475-36-3) emerges as a highly versatile scaffold, distinguished by its trifunctional nature.[1] The presence of a reactive aldehyde, a nucleophilic phenol, and a synthetically adaptable chloro-substituent on a stable acetamide backbone makes it a coveted precursor for generating diverse molecular architectures. This guide provides a comprehensive overview of its synthesis, core reactivity, and detailed protocols for its application in the development of novel compounds, grounded in established chemical principles.

Physicochemical Properties of the Building Block:

PropertyValueSource
CAS Number 1350475-36-3BLDpharm[1]
Molecular Formula C₉H₈ClNO₃BLDpharm
Molecular Weight 213.62 g/mol BLDpharm
Appearance (Typically) Off-white to yellow solidGeneral Knowledge
Storage Inert atmosphere, 2-8°CBLDpharm

Proposed Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

While not extensively documented in a single procedure, a robust and logical three-step synthesis can be proposed based on well-established organic transformations. This pathway begins with the readily available 3-aminophenol.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Formylation 3-Aminophenol 3-Aminophenol N-(3-Hydroxyphenyl)acetamide N-(3-Hydroxyphenyl)acetamide 3-Aminophenol->N-(3-Hydroxyphenyl)acetamide Acetic Anhydride or Acetyl Chloride N-(2-Chloro-5-hydroxyphenyl)acetamide N-(2-Chloro-5-hydroxyphenyl)acetamide N-(3-Hydroxyphenyl)acetamide->N-(2-Chloro-5-hydroxyphenyl)acetamide e.g., SO2Cl2 or NCS Target_Molecule N-(2-Chloro-4-formyl- 5-hydroxyphenyl)acetamide N-(2-Chloro-5-hydroxyphenyl)acetamide->Target_Molecule Duff or Vilsmeier-Haack Reaction

Caption: Proposed three-step synthesis of the target building block.

Protocol 1: Synthesis of N-(3-Hydroxyphenyl)acetamide (Precursor)

This protocol is adapted from established acetylation procedures for aminophenols.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in glacial acetic acid.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise while stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into a beaker of cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(3-hydroxyphenyl)acetamide.

Protocol 2: Ortho-Chlorination of N-(3-Hydroxyphenyl)acetamide

This is a general protocol for the selective ortho-chlorination of a phenol, a common industrial and laboratory transformation.

  • Reaction Setup: Dissolve N-(3-hydroxyphenyl)acetamide (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) in a flask protected from light.

  • Chlorination: Cool the solution to 0°C and add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise.

  • Reaction: Stir the mixture at 0°C to room temperature for 1-3 hours. The hydroxyl and acetamido groups will direct chlorination to the ortho and para positions, with the C2 position (ortho to hydroxyl, meta to acetamido) being a likely site.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid formed.

  • Extraction & Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, N-(2-Chloro-5-hydroxyphenyl)acetamide, can be purified by recrystallization or column chromatography.

Protocol 3: Formylation via the Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[4][5]

  • Reaction Setup: In a flask, mix N-(2-Chloro-5-hydroxyphenyl)acetamide (1.0 eq) and hexamethylenetetramine (HMTA, ~2.0 eq) in an acidic medium such as trifluoroacetic acid or a mixture of acetic acid and glycerol.

  • Heating: Heat the mixture to 100-140°C for several hours. The directing groups on the ring strongly favor formylation at the C4 position, which is ortho to the powerful hydroxyl directing group.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid (e.g., 3M HCl). Heat the mixture under reflux for 30-60 minutes to hydrolyze the intermediate imine.

  • Work-up: Cool the solution and extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry, and concentrate. The final product, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, is then purified by column chromatography or recrystallization.

Core Reactivity and Application Protocols

The true utility of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide lies in the selective reactivity of its three functional groups.

Reactions of the Aldehyde Group: Synthesis of Schiff Bases and Chalcones

The formyl group is a gateway to imines (Schiff bases) and α,β-unsaturated ketones (chalcones), both of which are privileged structures in medicinal chemistry.

Schiff base formation is a robust condensation reaction between an aldehyde and a primary amine.

Caption: General scheme for chalcone synthesis.

  • Reaction Setup: In a flask, dissolve N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. The formation of a colored precipitate usually indicates product formation.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Isolation: Collect the precipitated solid by filtration, wash with water until neutral, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is an excellent handle for introducing diversity through ether linkages.

  • Deprotonation: In a flask under an inert atmosphere (N₂ or Ar), dissolve N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 2-3 eq).

  • Alkylation: To the resulting phenoxide solution, add an alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

  • Heating: Heat the reaction mixture (typically 60-80°C) for several hours until TLC indicates the consumption of the starting material.

  • Work-up and Isolation: Cool the mixture, pour it into water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude ether, which is then purified by chromatography.

Potential of the Aryl Chloride Substituent

The chloro group, while less reactive than bromo or iodo analogues, can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) under appropriate conditions (e.g., using specialized ligands and catalysts). This allows for the formation of C-C and C-N bonds, significantly expanding the molecular diversity achievable from this building block.

Summary of Synthetic Possibilities:

Functional GroupReaction TypeResulting Compound Class
Aldehyde Condensation w/ AmineSchiff Bases (Imines)
Aldehyde Claisen-Schmidt CondensationChalcones
Aldehyde Reductive AminationSecondary Amines
Phenol Williamson Ether SynthesisAryl Ethers
Phenol EsterificationPhenyl Esters
Aryl Chloride Suzuki CouplingBiaryl Compounds
Aryl Chloride Buchwald-Hartwig AminationDiaryl Amines

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a strategically functionalized building block that offers multiple avenues for the synthesis of novel and complex molecules. Its predictable reactivity allows for the sequential or selective modification of its functional groups, making it an invaluable tool for constructing libraries of compounds for screening in drug discovery and for developing new materials. The protocols outlined in this guide provide a robust foundation for researchers to unlock the synthetic potential of this versatile intermediate.

References

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Available at: [Link]

  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(1). Available at: [Link]

  • Buck, J. S., & Ide, W. S. (1933). m-CHLOROBENZALDEHYDE. Organic Syntheses, 13, 28. Available at: [Link]

  • Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses, 60, 49. Available at: [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Available at: [Link]

  • ResearchGate. (2017). Aldol reaction between 4-chlorobenzaldehyde and ketones in various solvents. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • ResearchGate. (2006). N-(3-Hydroxyphenyl)acetamide. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde. Available at: [Link]

  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available at: [Link]

  • ResearchGate. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. Available at: [Link]

  • Chemical Review and Letters. (2021). New Synthesis of Chalcone Derivatives and Their Applications. Available at: [Link]

  • Pharmascholars. (2012). synthesis, characterization and biological evaluation of some new chalcones. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • JOCPR. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects. Available at: [Link]

  • Oriental Journal of Chemistry. (2022). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Available at: [Link]

  • SBMU Journals. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Available at: [Link]

  • Rasayan Journal of Chemistry. (2010). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • NCBI. (2014). Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes Derived from Chloroacetophenone Isomers with S-Benzyldithiocarbazate and the X-Ray Crystal Structure of S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate. Available at: [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • The ScholarShip. (2015). The Duff Reaction: Researching A Modification. Available at: [Link]

  • JETIR. (2018). SYNTHESIS OF CHALCONES. Available at: [Link]

  • NCBI. (2011). 3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide. Available at: [Link]

  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • Bangladesh Journals Online. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H -. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 2-hydroxy- and 4-hydroxy-substituted chalcones. Available at: [Link]

  • PubChem. N-Formyl-2-(4-hydroxyphenyl)acetamide. Available at: [Link]

  • Google Patents. (2016). CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.
  • ResearchGate. (2014). N -(3-Hydroxyphenyl)acetamide. Available at: [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available at: [Link]

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Application Notes and Protocols for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery, the strategic design of small molecules that can effectively and selectively modulate the activity of enzymes is a cornerstone of therapeutic innovation. N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide emerges as a compelling scaffold for the development of potent enzyme inhibitors. Its chemical architecture, featuring a halogenated and hydroxylated phenyl ring coupled with an acetamide linkage and a reactive formyl group, presents a unique combination of functionalities ripe for exploration. The hydroxyphenylacetamide core is a known pharmacophore in various biologically active compounds, including analgesics, while the chloro and formyl substituents offer avenues for enhancing binding affinity, selectivity, and covalent interactions with target enzymes.[1][2][3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide as a starting point for developing novel enzyme inhibitors. We will delve into a proposed synthetic route, detail protocols for screening against key enzyme targets, and provide methodologies for robust data analysis. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational protocols.

Rationale for Target Selection: Tyrosinase and Carbonic Anhydrase

The structural motifs within N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide suggest its potential as an inhibitor for at least two important classes of enzymes: tyrosinase and carbonic anhydrase.

  • Tyrosinase: This copper-containing enzyme plays a critical role in melanin biosynthesis.[5] Its overactivity is linked to hyperpigmentation disorders.[6][7] The 4-hydroxyphenyl group is a key structural feature in many known tyrosinase inhibitors, mimicking the natural substrate L-tyrosine.[6][8] The presence of a hydroxyl group at the 5-position and a chloro group at the 2-position can influence the electronic properties of the phenyl ring and its interaction with the enzyme's active site.[8]

  • Carbonic Anhydrase (CA): CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[9] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[10][11] The acetamide and hydroxyphenyl moieties can serve as anchoring points within the CA active site, with the potential for the sulfonamide-like characteristics of the overall structure to interact with the catalytic zinc ion.[11][12]

Synthesis Protocol: A Proposed Route to N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

The following is a proposed multi-step synthesis for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, adapted from established organic synthesis procedures for analogous compounds.[1][13][14]

Workflow for Synthesis

cluster_0 Step 1: Acetamide Formation cluster_1 Step 2: Formylation A 4-Amino-2-chlorophenol C N-(2-Chloro-5-hydroxyphenyl)acetamide A->C Acetic Acid, NaOAc B Chloroacetyl chloride B->C D N-(2-Chloro-5-hydroxyphenyl)acetamide F N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide D->F Formylation E Duff Reaction (Hexamethylenetetramine, Acid) E->F

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of N-(2-Chloro-5-hydroxyphenyl)acetamide

This initial step involves the acylation of 4-amino-2-chlorophenol.

Materials and Reagents:

  • 4-Amino-2-chlorophenol

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate (NaOAc)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-amino-2-chlorophenol (1 equivalent) in glacial acetic acid in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a solution of sodium acetate.[1]

  • The resulting precipitate, N-(2-chloro-5-hydroxyphenyl)acetamide, is then filtered, washed with cold water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Part 2: Formylation to Yield N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

This step introduces the formyl group onto the phenyl ring, likely directed by the activating hydroxyl group. The Duff reaction is a suitable method for the formylation of phenols.[13]

Materials and Reagents:

  • N-(2-Chloro-5-hydroxyphenyl)acetamide (from Part 1)

  • Hexamethylenetetramine (HMTA)

  • Glycerol or trifluoroacetic acid (as solvent/catalyst)

  • Hydrochloric acid (HCl)

  • Standard heating and reflux apparatus

Procedure:

  • In a round-bottom flask, mix N-(2-chloro-5-hydroxyphenyl)acetamide (1 equivalent) and hexamethylenetetramine (1.5 equivalents) in glycerol.

  • Heat the mixture to 140-160°C for several hours. The reaction should be carried out under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After cooling, hydrolyze the intermediate by adding aqueous hydrochloric acid and heating the mixture.[13]

  • The product, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, will precipitate upon cooling.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Enzyme Inhibition Assay Protocols

The following protocols are designed to screen and characterize the inhibitory activity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide against tyrosinase and carbonic anhydrase.

Workflow for Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer & Reagents E Add Buffer, Enzyme, & Inhibitor to Plate A->E B Prepare Enzyme Stock Solution B->E C Prepare Substrate Stock Solution G Initiate Reaction with Substrate C->G D Prepare Inhibitor Stock Solution D->E F Pre-incubate E->F F->G H Monitor Reaction (Spectrophotometry) G->H I Calculate % Inhibition H->I K Perform Kinetic Studies (Lineweaver-Burk Plot) H->K J Determine IC50 I->J L Determine Ki and Inhibition Mechanism K->L

Caption: General workflow for enzyme inhibition screening and analysis.

Protocol 1: Tyrosinase Inhibition Assay

This assay is based on the DOPA oxidase activity of mushroom tyrosinase, where the enzyme catalyzes the oxidation of L-DOPA to dopachrome, a colored product that can be monitored spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (Test Compound)

  • Kojic acid (Positive Control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of the test compound and kojic acid in DMSO. Create serial dilutions in DMSO.

  • Assay in 96-well Plate:

    • In each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution.

    • Add 20 µL of the test compound solution at various concentrations (the final DMSO concentration should be kept below 1%).

    • Pre-incubate the mixture at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

    • The rate of dopachrome formation is determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (with DMSO but no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which can be monitored by the increase in absorbance at 400 nm.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (4-NPA)

  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (Test Compound)

  • Acetazolamide (Positive Control)

  • Tris-HCl Buffer (25 mM, pH 7.6)

  • Acetonitrile (for dissolving 4-NPA)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of 4-NPA in acetonitrile.

    • Prepare a stock solution of the test compound and acetazolamide in DMSO. Create serial dilutions.

  • Assay in 96-well Plate:

    • In each well, add 160 µL of Tris-HCl buffer.

    • Add 10 µL of the hCA II solution.

    • Add 10 µL of the test compound solution at various concentrations.

    • Pre-incubate the mixture at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 4-NPA solution.

    • Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in the tyrosinase assay protocol.

    • Determine the IC50 value by plotting % inhibition against the log of the inhibitor concentration.

Kinetic Analysis: Elucidating the Mechanism of Inhibition

To understand how N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide inhibits the target enzyme, kinetic studies are essential. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Perform the enzyme assay as described above, but with varying concentrations of both the substrate (e.g., L-DOPA for tyrosinase) and the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[15]

  • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed).[15]

Interpretation of Lineweaver-Burk Plots

cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp Lines intersect on the y-axis. Km increases, Vmax is unchanged. noncomp Lines intersect on the x-axis. Km is unchanged, Vmax decreases. uncomp Lines are parallel. Both Km and Vmax decrease.

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

The inhibition constant (Ki) can be determined from replots of the slopes or intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[15]

Quantitative Data Summary

ParameterDescriptionHow to Determine
IC50 The concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%.Dose-response curve (% inhibition vs. log[Inhibitor]).
Km The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.Lineweaver-Burk plot (x-intercept = -1/Km).
Vmax The maximum rate of an enzyme-catalyzed reaction.Lineweaver-Burk plot (y-intercept = 1/Vmax).
Ki The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme.Replots of slopes or intercepts from Lineweaver-Burk plots.
Mechanism The mode of inhibition (e.g., competitive, non-competitive).Pattern of lines on the Lineweaver-Burk plot.

Troubleshooting and Considerations

  • Compound Solubility: Ensure the test compound is fully dissolved in DMSO before diluting into the aqueous buffer. Poor solubility can lead to inaccurate results. If solubility is an issue, consider using co-solvents, but always run appropriate controls.

  • DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in the assay low and consistent across all wells.

  • Reaction Linearity: Ensure that the initial reaction rates are measured within the linear range of the assay. If the reaction proceeds too quickly, dilute the enzyme.

  • Controls: Always include a positive control (a known inhibitor) to validate the assay and a negative control (vehicle only) to establish the baseline enzyme activity.

Conclusion

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide represents a promising starting point for the development of novel enzyme inhibitors. Its synthesis is achievable through established chemical transformations, and its structure suggests activity against enzymes such as tyrosinase and carbonic anhydrase. The detailed protocols and data analysis methods provided herein offer a robust framework for researchers to explore the inhibitory potential of this and related compounds, paving the way for the discovery of new therapeutic agents.

References

  • Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10). Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(8). Available at: [Link]

  • Tokarčík, M., & Fuess, H. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Available at: [Link]

  • PubChem. N-Formyl-2-(4-hydroxyphenyl)acetamide. PubChem. Available at: [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available at: [Link]

  • Organic Syntheses. Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. Organic Syntheses. Available at: [Link]

  • Angeli, A., et al. (2018). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Molecules, 23(11), 2999. Available at: [Link]

  • Jo, S., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. Molecules, 23(10), 2698. Available at: [Link]

  • De Luca, L., et al. (2023). Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. RSC Medicinal Chemistry, 14(10), 1957-1967. Available at: [Link]

  • G-Aleksieva, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3220. Available at: [Link]

  • De Vita, D., et al. (2021). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 45(15), 6813-6819. Available at: [Link]

  • Kim, J. H., et al. (2025). KT-939: A Next-Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation. Dermatologic Surgery, 51(10), 1045-1053. Available at: [Link]

  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]

  • Missioui, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 539–543. Available at: [Link]

  • De Luca, L., et al. (2022). (4-Hydroxyphenyl)piperazine-based tyrosinase inhibitor and designed compounds. ResearchGate. Available at: [Link]

  • Taylor & Francis. Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Butnariu, M., et al. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules, 26(16), 4991. Available at: [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Molecules, 29(22), 5001. Available at: [Link]

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A Comprehensive Guide to the Functionalization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide: Protocols and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its multifaceted structure, featuring a phenolic hydroxyl, an aromatic aldehyde, a chloro substituent, and an acetamide moiety, presents a rich platform for diverse chemical modifications. This guide provides a detailed exploration of the selective functionalization of this molecule, offering experimentally grounded protocols and explaining the chemical principles that underpin each transformation. Understanding the differential reactivity of each functional group is paramount to achieving desired chemical diversity and advancing novel therapeutic agents.

Molecular Overview and Reactivity Profile

The reactivity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is governed by the electronic interplay of its substituents. The hydroxyl and acetamide groups are ortho, para-directing activators, while the formyl and chloro groups are deactivating meta-directors. This electronic landscape dictates the chemoselectivity of various transformations. The phenolic hydroxyl is the most acidic proton, making it susceptible to deprotonation and subsequent nucleophilic attack. The aldehyde is a key site for nucleophilic addition and condensation reactions. The chloro group, activated by the ortho-formyl and para-acetamide groups, can undergo nucleophilic aromatic substitution. The acetamide group is the most stable but can be hydrolyzed under forcing conditions or reduced.

A logical workflow for the functionalization of this molecule often involves the protection of more reactive sites to enable selective modification of others.

G cluster_0 Initial Substrate cluster_1 Functionalization Pathways cluster_2 Example Products Start N-(2-Chloro-4-formyl- 5-hydroxyphenyl)acetamide Phenol Phenolic -OH Functionalization Start->Phenol Aldehyde Aldehyde (-CHO) Functionalization Start->Aldehyde Chloro Chloro (-Cl) Functionalization Start->Chloro Acetamide Acetamide (-NHAc) Functionalization Start->Acetamide Ether O-Alkylated Product Phenol->Ether Ester O-Acylated Product Phenol->Ester Alcohol Reduced Aldehyde Aldehyde->Alcohol Imine Imine/Amine Product Aldehyde->Imine Biaryl Cross-Coupled Product Chloro->Biaryl Amine_Subst Substituted Amine Chloro->Amine_Subst Hydrolyzed Hydrolyzed Product Acetamide->Hydrolyzed Reduced_Amide Reduced Amide Acetamide->Reduced_Amide G Aldehyde Aldehyde Acetal Acetal Aldehyde->Acetal Protection (diol, H+) Acetal->Aldehyde Deprotection (H3O+)

Topic: X-ray Crystallography Sample Preparation of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide and its derivatives are pivotal intermediates in the synthesis of various medicinal and agrochemical compounds.[1][2] Elucidating their precise three-dimensional atomic structure is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction is the definitive method for this purpose, providing unparalleled detail about molecular geometry and intermolecular interactions.[3] However, the success of this powerful analytical technique is entirely contingent on the preparation of a high-quality, single crystal.[4] This guide provides a comprehensive, experience-driven framework for the synthesis, purification, and crystallization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives to yield samples suitable for X-ray diffraction analysis. We move beyond simple step-by-step instructions to explain the causality behind our protocols, empowering researchers to troubleshoot and optimize their crystallization strategies.

The Foundational Principle: Purity Precedes Perfection

The journey to a high-resolution crystal structure begins not with crystallization, but with synthesis and purification. The presence of even minor impurities can act as "crystal growth terminators," inhibiting the formation of a well-ordered lattice or, in the worst case, preventing crystallization entirely. The goal is to achieve >95% purity, as verified by methods such as NMR and LC-MS, before any crystallization attempts are made.[5]

A common synthetic route to N-arylacetamides involves the chloroacetylation of the corresponding aminophenol.[1][6][7] Post-synthesis, rigorous purification is not an optional step; it is a prerequisite for success.

Protocol 1: Synthesis and High-Purity Recrystallization

This protocol outlines a general method for synthesis followed by a robust purification procedure.

A. Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aminophenol derivative (1 equivalent) in a suitable solvent such as glacial acetic acid.[1]

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C. This is critical to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the cooled, stirring solution. A slow, portion-wise addition is crucial to prevent the formation of di-acylated byproducts.

  • Reaction & Quenching: After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. Subsequently, quench the reaction by adding a saturated solution of sodium acetate.[1][6] This neutralizes the acid and facilitates the precipitation of the product.

  • Initial Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and air-dry.

B. Purification by Slow Cooling Recrystallization

The principle of recrystallization is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. As the solubility decreases with temperature, the target compound will preferentially crystallize out, leaving impurities behind in the "mother liquor."[8]

  • Solvent Selection: Choose a solvent where the compound is sparingly soluble at room temperature but highly soluble when heated. For many acetamide derivatives, ethanol or an ethanol/water mixture is an excellent starting point.[1]

  • Dissolution: Place the crude, dried solid into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated, a key condition for crystallization upon cooling.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This prevents them from being incorporated into the final crystals.

  • Slow Cooling – The Critical Step: Cover the flask with a watch glass or loose cap and allow it to cool to room temperature undisturbed. Do not rush this step. Rapid cooling leads to precipitation, not crystallization, trapping impurities and forming a poorly ordered solid. For optimal results, place the flask in an insulated container (e.g., a Dewar flask or a beaker packed with glass wool) to slow the cooling rate further.[8]

  • Crystal Harvesting: Once the flask has reached room temperature, you may further increase the yield by placing it in a refrigerator or freezer (0 to -20 °C). Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

The Art of Crystal Growth: A Guided Strategy

Growing diffraction-quality single crystals is an exercise in patience and systematic experimentation.[9] The goal is to slowly guide the molecules out of a supersaturated solution into a highly ordered, three-dimensional lattice. The presence of multiple hydrogen bond donors/acceptors (hydroxyl, amide) and a halogen atom in the target molecules suggests that a variety of intermolecular forces will govern the crystal packing.[2] This necessitates screening a range of conditions to find the optimal balance for crystal nucleation and growth.

Core Crystallization Techniques
TechniquePrincipleBest For
Slow Evaporation A solution is prepared just below saturation. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[10]Highly soluble compounds where finding an anti-solvent is difficult.
Slow Cooling A saturated solution is prepared at an elevated temperature. As the solution cools, solubility decreases, leading to supersaturation and crystallization.[8]Compounds with a steep solubility curve (i.e., much more soluble hot than cold).
Vapor Diffusion A concentrated drop of the compound in a "good" solvent is equilibrated against a larger reservoir of a "bad" solvent (precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.Small sample quantities; allows for fine-tuning of supersaturation rates.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible "bad" solvent. Crystallization occurs at the interface as the solvents slowly mix.[11]Compounds that may "oil out" with other methods; provides a very slow approach to supersaturation.
The Workflow: A Systematic Screening Approach

A logical, multi-pronged screening strategy is the most efficient path to success. We must systematically vary both the solvent system and the crystallization method.

Crystallization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_methods Phase 3: Execution cluster_eval Phase 4: Evaluation Purified_Compound High-Purity Compound (>95%) Solvent_Screen Solvent Selection (Polar to Non-Polar) Purified_Compound->Solvent_Screen Method_Selection Method Selection Solvent_Screen->Method_Selection Select diverse solvents Slow_Evap Slow Evaporation Method_Selection->Slow_Evap Slow_Cool Slow Cooling Method_Selection->Slow_Cool Vapor_Diff Vapor Diffusion Method_Selection->Vapor_Diff Microscopy Microscopic Inspection (Size, Morphology, Quality) Slow_Evap->Microscopy Slow_Cool->Microscopy Vapor_Diff->Microscopy Optimization Optimization (Refine Conditions) Microscopy->Optimization Good Crystals? (No) Diffraction X-ray Diffraction Microscopy->Diffraction Good Crystals? (Yes) Optimization->Method_Selection Iterate

Caption: Workflow for systematic crystallization screening.

Protocol 2: Setting Up a Crystallization Screen

A. Solvent Screening (Slow Evaporation Method)

  • Preparation: Prepare several small, clean vials (e.g., 2 mL glass vials).

  • Sample Addition: Place ~5-10 mg of your purified compound into each vial.

  • Solvent Addition: To each vial, add a different solvent from the screening table below. Add just enough solvent to fully dissolve the compound at room temperature. If it dissolves instantly, the compound is likely too soluble in that solvent for this method.[10]

  • Evaporation Control: Cover each vial with parafilm and poke 1-3 small holes in it with a needle. The number of holes controls the evaporation rate. A slower rate is almost always better.[9]

  • Incubation: Place the vials in a vibration-free location and let them stand undisturbed for several days to weeks.

  • Observation: Periodically check for crystal growth under a microscope without disturbing the vials.

Recommended Solvent Screening Table

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood H-bonding potential, often effective for polar molecules.
Ketones Acetone, 2-ButanoneModerate polarity, good for dissolving many organics.
Esters Ethyl AcetateGood balance of polarity; a common choice for organic compounds.[11]
Ethers Tetrahydrofuran (THF), DioxaneCan lead to "oiling out" but also known to produce good crystals.[10]
Aromatics TolueneCan participate in π-π stacking interactions, potentially aiding lattice formation.[11]
Halogenated DichloromethaneGood solvent for a wide range of organic molecules.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)High polarity, can be useful for stubborn compounds.
Binary Systems Ethanol/Water, Acetone/HexaneAllows for fine-tuning of solvent polarity to control solubility.

From Vial to Diffractometer: Crystal Mounting

Once you have grown promising crystals, the final step is to carefully mount one for data collection. The goal is to select the best possible single crystal and preserve its integrity during transfer and data collection.

What Makes a "Good" Crystal?

Examine your crystals under a polarizing microscope.[9] A good candidate should be:

  • Single: Not a cluster, aggregate, or feathered collection of smaller crystals.[12]

  • Well-formed: Have smooth faces and sharp, defined edges.

  • Transparent: Free of cracks, cloudiness, or inclusions.

  • Appropriate Size: Typically 0.1 - 0.25 mm in all dimensions for small organic molecules.[4][9]

  • Exhibits Extinction: Under cross-polarized light, a single crystal should go uniformly dark every 90 degrees of rotation.[9]

Protocol 3: Cryo-Mounting a Single Crystal

The purpose of flash-cooling is to vitrify the crystal and surrounding liquid, preventing the formation of crystalline ice (which would produce a powder diffraction pattern) and minimizing radiation damage from the X-ray beam.[4]

Mounting_Workflow A Select Best Crystal Under Microscope B Place Drop of Cryo-Oil on a Glass Slide A->B 1. Identify C Transfer Crystal into Oil with Mounting Loop B->C 2. Prepare D Wick Away Excess Mother Liquor and Coat Crystal in Oil C->D 3. Transfer E Scoop Crystal with Loop (Minimal Excess Oil) D->E 4. Protect F Plunge Loop Directly into Liquid Nitrogen E->F 5. Mount G Transfer to Goniometer Under Cryostream F->G 6. Flash-Cool

Caption: Step-by-step workflow for cryo-mounting a crystal.

  • Preparation: Set up your microscope, mounting tools (e.g., nylon loops of appropriate size), a glass slide, cryoprotectant oil (e.g., Paratone-N), and a dewar of liquid nitrogen.

  • Crystal Selection: Under the microscope, identify the best single crystal in your crystallization vial.

  • Transfer: Using a clean loop, carefully dislodge the chosen crystal and transfer it into a drop of cryoprotectant oil on the glass slide.

  • Cryoprotection: Ensure the crystal is fully coated in the oil. This oil displaces the mother liquor, which would otherwise freeze and destroy the crystal.

  • Mounting: Gently scoop the oil-coated crystal into the loop. Aim to have a thin, even film of oil around the crystal.

  • Flash-Cooling: Without delay, plunge the loop directly and swiftly into the liquid nitrogen. A rapid freeze is essential.

  • Transfer: The frozen crystal is now ready to be transferred to the goniometer head of the diffractometer under the cold stream.

Troubleshooting Common Crystallization Challenges

ProblemPotential Cause(s)Suggested Solutions
No Crystals Form Compound is too soluble; solution is not supersaturated; insufficient time.Try a solvent in which the compound is less soluble. Use a binary solvent system with an anti-solvent. Allow more time.[9]
"Oiling Out" Compound is too soluble; supersaturation is reached too quickly; impurities present.Slow down the process (e.g., slower evaporation/cooling). Use a different solvent. Re-purify the compound.[10]
Precipitate/Powder Forms Supersaturation is reached too quickly; nucleation rate is too high.Slow down the crystallization process significantly. Use a more dilute solution. Try a different technique like vapor or liquid diffusion.
Many Tiny Crystals Too many nucleation sites; rapid crystal growth.Filter the solution while hot to remove dust. Reduce the rate of supersaturation. Consider using micro-seeding with a crushed high-quality crystal.[13]
Poor Diffraction Quality Crystal is twinned, has internal disorder, or is not a single crystal.Re-screen conditions to find a solvent/method that promotes slower growth. Meticulously select a crystal under a polarizing microscope.[9]

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 9(2). Retrieved from [Link]

  • Wikipedia contributors. (2024, January 19). X-ray crystallography. Wikipedia. Retrieved from [Link]

  • Missioui, H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Retrieved from [Link]

  • Gignoux, C. (1978). Process for the preparation of an acetamide derivative. (U.S. Patent No. 4,127,607). U.S. Patent and Trademark Office.
  • Ahlin, A., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(42), 13915–13919. Retrieved from [Link]

  • Grey, J. L., & Thompson, D. H. (2010). Challenges and opportunities for new protein crystallization strategies in structure-based drug design. Expert Opinion on Drug Discovery, 5(11), 1039–1045. Retrieved from [Link]

  • ResearchGate. (2015). Is there any way to improve the diffraction of a protein crystal? Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Grey, J. L., & Thompson, D. H. (2010). Challenges and opportunities for new protein crystallization strategies in structure-based drug design. Expert Opinion on Drug Discovery, 5(11), 1039-45. Retrieved from [Link]

  • Missioui, H., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1146–1151. Retrieved from [Link]

  • Jasinski, J. P. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1756–1766. Retrieved from [Link]

  • Q-PAN. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • Love, J. (2012). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of Visualized Experiments, (64), e3853. Retrieved from [Link]

  • Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-1912. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. This resource is tailored for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this important chemical intermediate. We will delve into the underlying chemistry, provide actionable solutions to common experimental hurdles, and present an optimized protocol grounded in established principles.

Introduction to the Synthesis

The synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is most commonly achieved via the Reimer-Tiemann reaction .[1][2] This classic named reaction facilitates the ortho-formylation of phenols, introducing a formyl (-CHO) group onto the aromatic ring, primarily at the position ortho to the hydroxyl group.[1][2] The reaction employs chloroform (CHCl₃) and a strong base, like sodium hydroxide (NaOH), to generate the reactive electrophile.[2][3] While effective, the Reimer-Tiemann reaction is notoriously sensitive to reaction conditions, which can often lead to suboptimal yields and the formation of impurities.[4] This guide provides the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of the Reimer-Tiemann reaction in this context, and why is it prone to side reactions?

A1: Understanding the mechanism is critical for troubleshooting. The reaction proceeds through several key steps:

  • Phenoxide Formation: The strong base (hydroxide) deprotonates the phenolic hydroxyl group of the starting material, N-(3-chloro-4-hydroxyphenyl)acetamide, to form a phenoxide ion.[2][5] This step is crucial as the negative charge on the oxygen delocalizes into the aromatic ring, making it significantly more electron-rich and thus more nucleophilic.[2][4][5]

  • Dichlorocarbene Generation: The hydroxide base also reacts with chloroform by deprotonating it to form a trichloromethyl carbanion.[2][4] This unstable anion rapidly undergoes alpha-elimination, losing a chloride ion to form the highly electrophilic and reactive intermediate: dichlorocarbene (:CCl₂) .[2][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene.[5] The strong activating and ortho, para-directing effect of the phenoxide group ensures the attack occurs primarily at the position ortho to the hydroxyl group.[1]

  • Hydrolysis: The resulting dichloromethyl group attached to the ring is then hydrolyzed by the aqueous base in subsequent steps to form the final aldehyde (formyl) group.[1][5]

The reaction is prone to issues because of the harsh conditions (strong base, heat) and the high reactivity of the dichlorocarbene intermediate.[4][5] Dichlorocarbene can react with other nucleophilic sites, and the product aldehyde can potentially undergo further reactions if the conditions are not carefully controlled.[4]

Q2: My reaction yield is consistently low, and I observe significant amounts of dark, tarry byproducts. What are the primary factors I should investigate?

A2: This is a common issue stemming from the sensitivity of the Reimer-Tiemann reaction. The investigation should be systematic:

  • Temperature Control: This is the most critical parameter. The reaction requires heating to initiate, but it can become highly exothermic once it starts.[4][5][6] Temperatures exceeding the optimal range (typically 65-70°C) can lead to thermal decomposition and polymerization of reactants and products, resulting in the formation of tarry substances and a significant drop in yield.[1]

  • Inefficient Mixing: The reaction is biphasic, involving an aqueous solution of NaOH and an organic phase of chloroform.[2][4][5] Without vigorous, high-shear mixing, the reagents cannot interact efficiently at the phase interface. This poor mass transfer leads to a slow reaction and allows side reactions to dominate. The use of a mechanical overhead stirrer is strongly recommended over a simple magnetic stir bar.

  • Atmospheric Purity: Phenols and their derivatives are susceptible to oxidation, especially at elevated temperatures in a basic medium. The presence of atmospheric oxygen can lead to the formation of colored, complex byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to minimize these oxidative side reactions.[7]

  • Reagent Stoichiometry and Purity: The molar ratios of the phenol, NaOH, and chloroform must be carefully controlled. An insufficient amount of base will result in incomplete phenoxide formation and carbene generation. Conversely, an excessive concentration of base can promote side reactions. Ensure all reagents are of high purity, as impurities can catalyze decomposition pathways.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (< 60%) 1. Suboptimal Temperature: Too low (slow reaction) or too high (decomposition).2. Poor Mixing: Insufficient interfacial area in the biphasic system.3. Incorrect Stoichiometry: Improper molar ratios of reactants.4. Reaction Time: Insufficient time for completion.1. Maintain a stable temperature between 65-70°C using a controlled oil bath.[1] Monitor for any exotherm. 2. Use a high-torque mechanical overhead stirrer to create a fine emulsion.3. Re-verify all calculations and use precise measurements for phenol, NaOH, and chloroform.4. Monitor reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
Dark Color / Tarry Byproducts 1. Excessive Heat: Thermal runaway or setpoint too high.2. Oxygen Contamination: Lack of an inert atmosphere.3. Impure Reagents: Starting materials contain impurities that decompose.1. Lower the reaction temperature slightly and ensure robust temperature control. Add chloroform dropwise to manage the exotherm.[1]2. Thoroughly purge the reaction vessel with nitrogen or argon before starting and maintain a positive pressure throughout.3. Use recrystallized starting material and high-purity solvents and reagents.
Incomplete Reaction 1. Low Temperature: Insufficient energy to overcome the activation barrier.2. Insufficient Base: Incomplete deprotonation of the phenol and chloroform.3. Poor Reagent Quality: Decomposed chloroform or low-purity base.1. Ensure the reaction mixture consistently maintains the target temperature (65-70°C).2. Check the concentration and volume of the NaOH solution to ensure the correct molar equivalents are used.3. Use fresh, stabilized chloroform and analytical-grade sodium hydroxide.
Difficult Product Isolation 1. Emulsion Formation: Stable emulsions can form during the acidic workup.2. Fine Precipitate: Product crashes out as a very fine, hard-to-filter solid.1. Add a small amount of saturated brine (NaCl solution) during the workup to help break the emulsion.2. After acidification, allow the mixture to cool slowly with gentle stirring to encourage the growth of larger crystals before filtration.

Optimized Experimental Protocol

This protocol integrates best practices to maximize both yield and purity.

Materials & Equipment:

  • Starting Material: N-(3-chloro-4-hydroxyphenyl)acetamide

  • Sodium hydroxide (NaOH), pellets

  • Chloroform (CHCl₃), stabilized

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol or Acetonitrile (for recrystallization)

  • Three-neck round-bottom flask with a reflux condenser, mechanical overhead stirrer, dropping funnel, and thermometer/temperature probe

  • Heating mantle with a temperature controller

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus. Ensure all glassware is dry. Purge the entire system with nitrogen for 15-20 minutes and maintain a gentle positive pressure of inert gas.

  • Charge Reactants: To the flask, add N-(3-chloro-4-hydroxyphenyl)acetamide and a solution of NaOH in deionized water.

  • Initiate Reaction: Begin vigorous mechanical stirring to create a uniform suspension. Heat the mixture to 65°C using the temperature-controlled heating mantle.[1]

  • Substrate Addition: Once the temperature is stable at 65°C, add chloroform slowly from the dropping funnel over 1 hour.[1] Monitor the temperature closely; the reaction is exothermic, and external cooling may be needed to maintain it between 65-70°C.[1]

  • Reaction Drive: After the chloroform addition is complete, continue to stir the mixture vigorously at 65-70°C for an additional 2-3 hours.[1]

  • Work-up (Part 1): Cool the reaction mixture to room temperature. Arrange for distillation to carefully remove the excess, unreacted chloroform.[1]

  • Work-up (Part 2): Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Under continuous stirring, slowly and carefully acidify the solution with concentrated HCl until the pH is acidic. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.[8]

  • Purification: Transfer the crude solid to a clean flask and perform a recrystallization using a suitable solvent like aqueous ethanol or acetonitrile to yield the pure product.[7][8]

  • Drying: Dry the purified, crystalline product in a vacuum oven at 50-60°C until a constant weight is achieved.

Visual Workflow and Logic Diagrams

A visual representation can clarify the experimental sequence and troubleshooting logic.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Workup & Purification A Assemble Apparatus B Purge with Inert Gas (N2/Ar) A->B C Charge Phenol & NaOH Solution B->C D Heat to 65°C with Vigorous Stirring C->D E Slowly Add Chloroform (Maintain 65-70°C) D->E F Stir for 2-3h at 65-70°C (Monitor by TLC) E->F G Cool & Distill Off Excess Chloroform F->G H Acidify with HCl to Precipitate Product G->H I Filter & Wash with Cold Water H->I J Recrystallize Product I->J K Dry Under Vacuum J->K

Caption: Optimized workflow for the synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

G action_node action_node start Low Yield or High Impurity? q_temp Is Temperature Stable at 65-70°C? start->q_temp q_mix Is Mixing Vigorous (Emulsion)? q_temp->q_mix Yes a_temp Implement Precise Temp Control & Slow CHCl3 Addition q_temp->a_temp No q_inert Is System Under Inert Gas? q_mix->q_inert Yes a_mix Use Mechanical Overhead Stirrer q_mix->a_mix No q_reagent Are Reagents High Purity? q_inert->q_reagent Yes a_inert Purge System & Maintain Positive N2 Pressure q_inert->a_inert No a_reagent Use Fresh, Analytical Grade Reagents q_reagent->a_reagent No end_node Yield & Purity Improved q_reagent->end_node Yes a_temp->q_mix a_mix->q_inert a_inert->q_reagent a_reagent->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]

  • 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. ResearchGate. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. Available at: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. ResearchGate. Available at: [Link]

  • Acetamide, N-(2,4-diformyl-5-hydroxyphenyl) - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Purification of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this multifunctional aromatic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with analogous molecular structures.

Introduction to Purification Challenges

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide possesses a unique combination of functional groups: a chlorinated phenyl ring, an acetamide moiety, a phenolic hydroxyl group, and a formyl (aldehyde) group. This intricate arrangement presents specific purification challenges, primarily due to the compound's polarity, potential for multiple side reactions during synthesis, and the reactivity of the aldehyde and phenol groups. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in a question-and-answer format.

Issue 1: My crude product is a dark, oily residue instead of a solid.

Question: After the reaction work-up, I obtained a dark, viscous oil, but I was expecting a solid. What could be the cause, and how can I proceed with purification?

Answer:

The formation of an oil instead of a solid is a common issue with poly-functionalized aromatic compounds. The primary causes are often the presence of significant impurities that depress the melting point, residual solvent, or the formation of polymeric byproducts.

Potential Causes and Solutions:

  • Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, toluene) might still be present.

    • Solution: Attempt to remove residual solvent under high vacuum, possibly with gentle heating (e.g., 40-50 °C). Be cautious, as excessive heat can lead to degradation. A technique called co-evaporation, where you add a lower-boiling point solvent like methanol or dichloromethane and then evaporate it, can help pull off the higher-boiling point solvent.

  • Significant Impurities: The presence of unreacted starting materials or various side-products can prevent crystallization.

    • Solution: Before attempting recrystallization, it's advisable to perform a preliminary purification. A short plug of silica gel can be effective. Dissolve your oil in a minimum amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol) and pass it through a small column of silica gel, eluting with a slightly more polar solvent system than what you might use for full column chromatography. This can remove highly polar or non-polar impurities.

  • Polymeric Byproducts: Phenols and aldehydes can be prone to polymerization under certain conditions, especially at elevated temperatures or in the presence of acid or base.

    • Solution: If you suspect polymerization, a solvent extraction can be useful. Dissolve the oil in ethyl acetate and wash with a dilute brine solution. This can help remove some polymeric materials. Subsequent purification by column chromatography will likely be necessary.

Issue 2: Multiple spots are visible on my TLC plate, even after initial purification.

Question: My TLC analysis of the crude product shows multiple spots. What are the likely impurities, and what solvent system should I use for effective separation?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying the likely impurities is key to designing an effective purification strategy. Assuming the synthesis involves the formylation of N-(2-chloro-5-hydroxyphenyl)acetamide, common impurities can be predicted.

Likely Impurities:

  • Unreacted Starting Material: N-(2-chloro-5-hydroxyphenyl)acetamide.

  • Regioisomers: Formylation might occur at other positions on the aromatic ring, for instance, N-(2-Chloro-6-formyl-5-hydroxyphenyl)acetamide.

  • Di-formylated Products: Although less likely due to steric hindrance, di-formylation could occur.

  • Byproducts from the Formylation Reagent: For instance, in a Vilsmeier-Haack reaction, byproducts from DMF and POCl₃ can arise.[1]

Developing a TLC Solvent System:

Due to the polar nature of your target compound (presence of hydroxyl, amide, and formyl groups), a moderately polar to polar solvent system will be required.[2]

Solvent System Polarity Application
Hexane:Ethyl Acetate (e.g., 1:1 to 1:4)MediumA good starting point for many organic compounds.[3]
Dichloromethane:Methanol (e.g., 98:2 to 90:10)Medium to HighEffective for separating more polar compounds.[4]
Toluene:Ethyl Acetate (e.g., 3:1 to 1:1)MediumCan provide different selectivity for aromatic compounds.

Pro-Tip: Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can often improve the resolution of phenolic compounds by suppressing the ionization of the hydroxyl group, which can otherwise lead to tailing on the TLC plate.

Issue 3: My compound streaks on the silica gel column.

Question: I am attempting to purify my product using column chromatography, but the compound is streaking and I'm getting poor separation. What is causing this, and how can I fix it?

Answer:

Streaking (or tailing) of polar compounds on a silica gel column is a frequent challenge. This is often due to strong interactions between the analyte and the acidic silanol groups on the silica surface.[5]

Causes and Solutions:

  • Strong Analyte-Silica Interaction: The phenolic hydroxyl and amide groups in your molecule can bind strongly to the silica.

    • Solution 1: Modify the Mobile Phase: As with TLC, adding a small amount of a polar modifier can improve chromatography. For your compound, adding 0.5-1% acetic acid to your eluent can sharpen the bands by protonating the compound and reducing its interaction with the silica.

    • Solution 2: Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative for compounds that are sensitive to acidic conditions or bind too strongly to silica.[5]

  • Sample Overload: Applying too much sample to the column can lead to broad bands and poor separation.

    • Solution: Ensure you are not overloading your column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Inappropriate Eluent Polarity: Starting with a mobile phase that is too polar can cause the compound to move too quickly down the column without proper separation.

    • Solution: Begin with a less polar solvent system and gradually increase the polarity (gradient elution). This will allow for better separation of less polar impurities first.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide?

A1: The choice of recrystallization solvent depends on the solubility profile of your compound. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6] Given the polar functional groups, you should explore polar protic and aprotic solvents.

Recommended Solvents to Screen:

  • Ethanol or Isopropanol: Often good choices for compounds with hydrogen bonding capabilities.[7]

  • Acetonitrile: A polar aprotic solvent that can be effective.

  • Water: Due to the hydroxyl and amide groups, there might be some solubility in hot water.[7]

  • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be used. For example, you could dissolve the compound in a small amount of hot ethanol or acetone and then slowly add a less polar solvent like toluene or even water until the solution becomes turbid, then allow it to cool.

Q2: How can I confirm the purity of my final product?

A2: Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range (typically within 1-2 °C) is characteristic of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak on an HPLC chromatogram is a strong indicator of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like acetic or formic acid) would be a good starting point.[8]

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR Spectroscopy: These techniques will confirm the structure of your compound and can reveal the presence of impurities if their signals are detectable.

    • Mass Spectrometry (MS): Will confirm the molecular weight of your compound.

Q3: Is my compound likely to be stable during purification?

A3: The formyl group, especially when ortho to a hydroxyl group, can be susceptible to oxidation to a carboxylic acid, particularly if exposed to air and light for extended periods. The phenolic hydroxyl group can also be sensitive to oxidation, which can lead to coloration of the sample.

Stability Considerations:

  • pH: Avoid strongly basic conditions, as this can promote side reactions involving the formyl group (e.g., Cannizzaro reaction if there are no alpha-protons, which is the case here) and deprotonate the phenol, making it more susceptible to oxidation.

  • Temperature: Avoid excessive heat during purification steps like recrystallization and solvent removal to minimize degradation.

  • Atmosphere: For long-term storage, it is advisable to keep the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Purification_Workflow Crude Crude Product (Oil or Impure Solid) TLC TLC Analysis (Multiple Solvent Systems) Crude->TLC Decision Assess Purity TLC->Decision Column Column Chromatography (Silica Gel or Alumina) Decision->Column Multiple Impurities Recrystallization Recrystallization (Screen Solvents) Decision->Recrystallization Minor Impurities Column->Recrystallization Collected Fractions Final_Product Pure Product Recrystallization->Final_Product Analysis Purity & Structural Confirmation (TLC, MP, HPLC, NMR, MS) Final_Product->Analysis

Caption: A typical purification workflow for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

References

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Vilsmeier–Haack reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2019, March 6). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • AKJournals. (2019, April 9). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Retrieved from [Link]

  • ALWSCI Blog. (n.d.). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Estonian Academy Publishers. (2024, January 1). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Retrieved from [Link]

Sources

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. As a complex molecule with multiple reactive functional groups, understanding its stability and potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges associated with the handling and use of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Q1: What are the primary functional groups on N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide that may contribute to its instability?

A1: The molecule possesses several functional groups that can influence its stability:

  • Phenolic Hydroxyl (-OH) Group: Prone to oxidation, especially in the presence of metal ions or under basic conditions. This can lead to the formation of colored degradation products.

  • Formyl (-CHO) Group (Aldehyde): Susceptible to oxidation to a carboxylic acid and can participate in condensation reactions.

  • Acetamide (-NHCOCH₃) Group: Can undergo hydrolysis under strong acidic or basic conditions to yield an amine and acetic acid.

  • Chloro (-Cl) Substituent: Generally stable, but can be involved in nucleophilic substitution reactions under certain conditions.

Q2: What are the ideal storage conditions for solid N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide?

A2: To minimize degradation of the solid compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place.[1] For long-term storage, keeping it in a desiccator at 2-8°C is advisable. Inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidation.

Q3: How should I prepare stock solutions of this compound?

A3: The choice of solvent is crucial. Due to the diverse functional groups, solubility and stability should be empirically determined. Start with anhydrous, high-purity solvents like DMSO or DMF for initial stock solutions. For aqueous buffers, prepare fresh solutions daily and assess for any precipitation or color change. The pH of the aqueous solution can significantly impact stability; therefore, it is recommended to conduct preliminary stability tests at your desired experimental pH.

Q4: What are the visual or analytical indicators of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide degradation?

A4:

  • Visual: A color change in the solid (from off-white/pale yellow to brown) or in solution can indicate degradation, likely due to oxidation of the phenolic group.

  • Analytical: The appearance of new peaks in HPLC-UV or LC-MS chromatograms is a clear sign of degradation. A decrease in the peak area of the parent compound over time also indicates instability.

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results in Biological Assays
  • Symptoms: High variability between replicate experiments or a gradual loss of compound activity over time.

  • Potential Cause: Degradation of the compound in the assay medium. The phenolic hydroxyl and formyl groups are susceptible to oxidation and reaction with media components.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions for each experiment.

    • Assess Media Stability: Incubate the compound in your assay medium for the duration of the experiment and analyze by HPLC or LC-MS to check for degradation.

    • Include Controls: Run a time-zero control and an end-of-experiment control to quantify the extent of degradation.

    • Modify Assay Conditions: If degradation is confirmed, consider adding antioxidants (if compatible with your assay) or reducing the incubation time.

Issue 2: Appearance of Unexpected Peaks in Chromatography
  • Symptoms: Additional peaks are observed in HPLC or LC-MS analysis that were not present in the initial characterization of the compound.

  • Potential Cause: The compound is degrading under the analytical conditions or during sample preparation.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Ensure that the diluent used for chromatography is compatible with the compound and does not induce degradation.

    • Check Analytical Method Robustness: The pH of the mobile phase, temperature, and exposure to light during analysis can cause on-column degradation.

    • Perform a Forced Degradation Study: This will help identify the likely degradation products and their retention times, aiding in peak identification.[2][3][4] A detailed protocol is provided in Section III.

Issue 3: Changes in Physical Appearance of the Solid Compound
  • Symptoms: The solid material changes color, becomes sticky, or has a different odor.

  • Potential Cause: Improper storage leading to oxidation or hydrolysis from atmospheric moisture.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture.[1]

    • Re-analyze the Material: Use techniques like HPLC, LC-MS, and NMR to determine the purity of the material and identify any degradation products.

    • Purify if Necessary: If significant degradation has occurred, repurification by recrystallization or chromatography may be required.

III. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][5]

Objective: To identify the potential degradation pathways of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide under various stress conditions.
Materials:
  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Methodology:
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Also, incubate a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a stability-indicating LC-MS method. The method should be capable of separating the parent compound from all degradation products.[6]

Data Interpretation:
  • Compare the chromatograms of the stressed samples to a control (unstressed) sample.

  • Identify and quantify the degradation products.

  • Use the mass spectrometry data to propose structures for the major degradants.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) start->base Expose to oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose to thermal Thermal (Solid & Solution, 60-105°C) start->thermal Expose to photo Photolytic (ICH Guidelines) start->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize dilute Dilute Samples neutralize->dilute lcms LC-MS Analysis dilute->lcms interpret Identify Degradants & Pathways lcms->interpret

Caption: Workflow for a forced degradation study.

IV. Plausible Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible. The actual pathways would need to be confirmed by a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide C₉H₈ClNO₃ hydrolysis_prod 2-Amino-3-chloro-6-hydroxybenzaldehyde C₇H₆ClNO₂ parent->hydrolysis_prod Amide Cleavage oxid_formyl N-(2-Chloro-4-carboxy-5-hydroxyphenyl)acetamide C₉H₈ClNO₄ parent->oxid_formyl Formyl Oxidation oxid_phenol Quinone-like Structures parent->oxid_phenol Phenol Oxidation

Caption: Plausible degradation pathways of the target molecule.

V. Data Summary Tables

Table 1: Recommended Storage and Handling Summary
ConditionSolid CompoundStock Solution (in DMSO/DMF)Aqueous Solution
Temperature 2-8°C-20°C2-8°C (prepare fresh)
Light Protect from lightStore in amber vialsProtect from light
Atmosphere Inert gas preferredInert gas overlayN/A
Duration Long-termUp to 1 monthUse immediately
Table 2: Forced Degradation Study - Expected Outcomes
Stress ConditionExpected DegradationPotential Major Degradant(s)
Acid Hydrolysis Moderate to High2-Amino-3-chloro-6-hydroxybenzaldehyde
Base Hydrolysis High2-Amino-3-chloro-6-hydroxybenzaldehyde
Oxidation HighN-(2-Chloro-4-carboxy-5-hydroxyphenyl)acetamide, Quinone-like structures
Thermal Low to ModerateMinor decomposition products
Photolytic ModerateComplex mixture, potential for colored products

VI. References

  • Bazan, H. A., Mandal, K., Defatta, A. J., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Bhusari, K. P., Tajne, M. R., & Ahmed, R. H. (2011). Stress Degradation Studies and Development of a Validated Stability-Indicating Method for Glibenclamide. Journal of AOAC International, 91(4), 709-719. [Link]

  • Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses, 60, 49. [Link]

  • Lee, H., & Zaini, M. A. A. (2013). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Techniques and Methods, book 5, chap. B10, 26 p. [Link]

  • RSSL. (n.d.). Forced Degradation Studies of Biopharmaceuticals. [Link]

  • Singh, R., & Rehman, Z. U. (2014). Forced degradation studies: A review. Journal of Pharmaceutical Education and Research, 5(1).

  • Tamizi, E., & Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 26-46. [Link]

  • Tamizi, E., & Jouyban, A. (2016). Forced degradation studies for biopharmaceuticals. Pharmaceutical Technology, 40(5), 36-40. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(1). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Introduction

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves a two-step process: the acetylation of an aminophenol precursor followed by a Vilsmeier-Haack formylation. The success of this synthesis hinges on careful control of reaction conditions to maximize yield and purity. This guide provides a comprehensive framework for navigating the intricacies of this synthetic route.

Synthetic Pathway Overview

The synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is generally achieved through the following two-stage process:

  • Acetylation of 4-amino-3-chlorophenol: This initial step involves the protection of the amino group of 4-amino-3-chlorophenol as an acetamide. This is a crucial activation step for the subsequent formylation.

  • Vilsmeier-Haack Formylation: The resulting N-(2-Chloro-5-hydroxyphenyl)acetamide undergoes regioselective formylation at the position ortho to the hydroxyl group and para to the acetamide group, yielding the desired product.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 4-Amino-3-chlorophenol B N-(2-Chloro-5-hydroxyphenyl)acetamide A->B Acetic Anhydride, Acetic Acid C N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide B->C POCl3, DMF

Caption: Overall synthetic workflow for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Acetylation Step

  • Question: I am experiencing a low yield of N-(2-Chloro-5-hydroxyphenyl)acetamide. What are the likely causes and how can I improve it?

  • Answer:

    • Incomplete Reaction: The acetylation of aminophenols can be sluggish if not conducted under optimal conditions. Ensure that the reaction is stirred efficiently and for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to confirm the consumption of the starting material.

    • Purity of Starting Material: The purity of 4-amino-3-chlorophenol is critical. Impurities can interfere with the reaction. It is advisable to use a high-purity starting material or purify it before use.

    • Hydrolysis of Acetic Anhydride: Acetic anhydride is susceptible to hydrolysis. Use a fresh bottle of acetic anhydride and ensure all glassware is thoroughly dried before use.

    • Suboptimal Temperature: While the reaction is often performed at room temperature or slightly below, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious as excessive heat can lead to side product formation.

    • Work-up Losses: The product is typically precipitated by adding the reaction mixture to water. If the precipitation is incomplete, the yield will be reduced. Cooling the mixture in an ice bath can enhance precipitation. Ensure the product is thoroughly collected by filtration and the filter cake is washed with cold water to remove any remaining acetic acid.

Issue 2: Multiple Products or Low Purity in the Vilsmeier-Haack Formylation

  • Question: My Vilsmeier-Haack reaction is giving me a mixture of products, and the purity of the desired N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is low. What could be going wrong?

  • Answer: The Vilsmeier-Haack reaction is a powerful but sensitive formylation method, especially with substituted phenols.[1] Here are the key factors to consider:

    • Regioselectivity: The formyl group is directed by the activating hydroxyl and acetamido groups. For N-(2-Chloro-5-hydroxyphenyl)acetamide, the expected product is formylation at the C4 position, which is ortho to the hydroxyl group and para to the acetamido group. However, minor isomers can form.

      • Solution: Careful control of the reaction temperature is crucial for regioselectivity. The Vilsmeier reagent is typically prepared at 0 °C, and the substrate is added slowly while maintaining this low temperature. Allowing the reaction to proceed at a controlled, slightly elevated temperature (e.g., 40-60 °C) can improve the reaction rate, but exceeding the optimal temperature can lead to a loss of selectivity.

    • Purity of Reagents: The Vilsmeier-Haack reaction is highly sensitive to the purity of both dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

      • DMF: Old or improperly stored DMF can contain dimethylamine and formic acid as impurities, which can lead to side reactions. Use freshly distilled or anhydrous grade DMF.

      • POCl₃: Similarly, use fresh, high-purity POCl₃.

    • Stoichiometry of the Vilsmeier Reagent: The molar ratio of POCl₃ to DMF is critical. An excess of POCl₃ can lead to the formation of undesired chlorinated byproducts. A common ratio is 1.1 to 1.5 equivalents of POCl₃ relative to DMF. The amount of the Vilsmeier reagent relative to the substrate is also important, with a typical excess of 1.5 to 3 equivalents.

    • Di-formylation: While less common, under harsh conditions (high temperature or prolonged reaction time), di-formylation can occur. Monitor the reaction progress by TLC to avoid over-reaction.

    • Hydrolysis of the Intermediate: The reaction proceeds through an iminium salt intermediate, which is hydrolyzed to the aldehyde during work-up. Incomplete hydrolysis can lead to impurities. Ensure the work-up is performed with an adequate amount of water or a dilute aqueous base (e.g., sodium acetate or sodium bicarbonate solution) and that the mixture is stirred vigorously.

Troubleshooting_Vilsmeier Start Low Purity in Vilsmeier-Haack Reaction Q1 Check Reagent Purity (DMF, POCl3) Start->Q1 A1 Use fresh, anhydrous reagents Q1->A1 Impure Q2 Review Reaction Temperature Profile Q1->Q2 Pure A2 Prepare Vilsmeier reagent at 0°C. Add substrate slowly at 0°C. React at controlled temperature (e.g., 40-60°C). Q2->A2 Uncontrolled Q3 Verify Stoichiometry Q2->Q3 Controlled A3 Optimize POCl3:DMF ratio (e.g., 1.2:1). Use 1.5-3 eq. of Vilsmeier reagent. Q3->A3 Incorrect Q4 Monitor Reaction Progress by TLC Q3->Q4 Correct A4 Avoid prolonged reaction times to prevent side reactions. Q4->A4 Not Monitored

Caption: Troubleshooting decision tree for the Vilsmeier-Haack formylation step.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. What are the recommended purification methods?

  • Answer:

    • Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system needs to be identified. Based on the polarity of the molecule, consider the following solvents or solvent mixtures:

      • Ethanol or isopropanol

      • Ethyl acetate/hexane

      • Toluene

      • Acetonitrile

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a good alternative. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

    • Bisulfite Adduct Formation: For stubborn impurities, you can selectively purify the aldehyde by forming a solid bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. The pure aldehyde can then be regenerated by treating the adduct with a base (e.g., sodium bicarbonate solution). This method is particularly useful for removing non-aldehydic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for synthesizing the precursor, N-(2-Chloro-5-hydroxyphenyl)acetamide?

A1: The most straightforward method is the acetylation of 4-amino-3-chlorophenol. A typical procedure involves dissolving 4-amino-3-chlorophenol in glacial acetic acid and then adding acetic anhydride dropwise at room temperature or while cooling in an ice bath.[2] The reaction is usually stirred for a few hours. The product can then be precipitated by pouring the reaction mixture into cold water, filtered, washed, and dried.

Q2: How can I synthesize the starting material, 4-amino-3-chlorophenol?

A2: Several synthetic routes to 4-amino-3-chlorophenol have been reported. One common laboratory-scale method involves the reduction of 3-chloro-4-nitrophenol. This reduction can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation.[3] Another approach involves a multi-step synthesis starting from sulfanilic acid, which proceeds through diazotization, coupling with m-chlorophenol, and subsequent reduction.[4]

Q3: What are the key parameters to control during the Vilsmeier-Haack formylation?

A3: The three most critical parameters are:

  • Temperature: Control the temperature, especially during the formation of the Vilsmeier reagent and the initial addition of the substrate.

  • Reagent Purity: Use anhydrous DMF and fresh POCl₃.

  • Stoichiometry: Carefully control the molar ratios of the substrate, DMF, and POCl₃.

Q4: How do I monitor the progress of the Vilsmeier-Haack reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the product, and any byproducts. The spots can be visualized under UV light. The reaction is complete when the starting material spot is no longer visible.

Q5: What are the expected spectroscopic data for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide?

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the acetamido methyl group (~2.1-2.2 ppm).

    • A singlet for the acetamido NH proton (~9.5-10.5 ppm, broad).

    • A singlet for the phenolic OH proton (~10-11 ppm, broad).

    • Two singlets or two doublets in the aromatic region for the two aromatic protons (~7.0-8.0 ppm).

    • A singlet for the aldehyde proton (~9.8-10.2 ppm).

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the acetamido methyl carbon (~24 ppm).

    • Signals for the aromatic carbons, including those bonded to chlorine, hydroxyl, and the formyl group.

    • A signal for the acetamido carbonyl carbon (~168-170 ppm).

    • A signal for the aldehyde carbonyl carbon (~190-195 ppm).

  • IR (KBr or ATR):

    • A broad absorption for the phenolic OH stretch (~3200-3400 cm⁻¹).

    • An absorption for the N-H stretch of the amide (~3100-3300 cm⁻¹).

    • A strong absorption for the amide C=O stretch (~1660-1680 cm⁻¹).

    • A strong absorption for the aldehyde C=O stretch (~1680-1700 cm⁻¹).

Q6: What safety precautions should I take during this synthesis?

A6:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Acetic Anhydride: is corrosive and a lachrymator. Handle in a fume hood.

  • Solvents: DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood.

  • General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially when preparing the Vilsmeier reagent and during the work-up.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Chloro-5-hydroxyphenyl)acetamide

This protocol is based on analogous acetylation procedures for similar aminophenols.[2]

ReagentMolar Mass ( g/mol )AmountMoles
4-Amino-3-chlorophenol143.5710.0 g0.0696
Glacial Acetic Acid60.0550 mL-
Acetic Anhydride102.097.8 mL0.0835

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-amino-3-chlorophenol in 50 mL of glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add 7.8 mL of acetic anhydride dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (3 x 50 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (Vilsmeier-Haack Formylation)

This is a representative protocol based on the Vilsmeier-Haack formylation of activated aromatic compounds.[1]

ReagentMolar Mass ( g/mol )AmountMoles
N-(2-Chloro-5-hydroxyphenyl)acetamide185.615.0 g0.0269
Anhydrous DMF73.0915 mL-
Phosphorus Oxychloride (POCl₃)153.333.5 mL0.0377

Procedure:

  • In a 100 mL three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place 15 mL of anhydrous DMF.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 3.5 mL of POCl₃ dropwise via the dropping funnel, ensuring the temperature does not rise above 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5.0 g of N-(2-Chloro-5-hydroxyphenyl)acetamide in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Add a saturated solution of sodium acetate or sodium bicarbonate to neutralize the mixture to a pH of 6-7.

  • A precipitate will form. Stir the mixture for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (3 x 30 mL).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

References

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10), x241015. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(6), x250695. [Link]

  • Ali, M. M., & Ismail, M. M. F. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(6), 1253-1259.
  • Organic Syntheses. (n.d.). Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Retrieved January 27, 2026, from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved January 27, 2026, from [Link]

  • Patsnap. (n.d.). Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Retrieved January 27, 2026, from [Link]

  • de Figueiredo, R. M., & Christmann, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 423–463. [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Acetylation of Amino and Tyrosine Hydroxyl Groups. Retrieved January 27, 2026, from [Link]

  • UT Southwestern Research Labs. (n.d.). Formation of Protein Charge Ladders by Acylation of Amino Groups on Proteins. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.
  • SpectraBase. (n.d.). 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide - Optional[13C NMR]. Retrieved January 27, 2026, from [Link]

  • SpectraBase. (n.d.). Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)- - Optional[13C NMR] - Chemical. Retrieved January 27, 2026, from [Link]

Sources

Resolving poor solubility of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Welcome to the technical support hub for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. As a multifunctional aromatic compound, it serves as a critical intermediate in various synthetic pathways. However, its unique structure, characterized by strong intermolecular hydrogen bonding from the phenolic hydroxyl and amide groups, often leads to significant solubility challenges. This guide provides in-depth, field-proven troubleshooting strategies to help you overcome these issues and ensure the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is not dissolving. What are the recommended starting solvents?

This is the most common issue researchers face. The compound's planar structure, coupled with multiple hydrogen bond donors and acceptors, leads to high crystal lattice energy. Consequently, it is poorly soluble in non-polar solvents and even many common polar solvents at room temperature.

Expert Analysis: Your initial solvent choice is critical. The key is to select a solvent that can effectively disrupt the intermolecular hydrogen bonds. Polar aprotic solvents are typically the best starting point.

Data Summary: Recommended Solvents for Initial Trials

SolventTypeRationale & Typical Observations
Dimethylformamide (DMF) Polar AproticHighly Recommended. Often used in reactions involving acetanilides, such as the Vilsmeier-Haack reaction.[1] Excellent solvating power for this class of compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Recommended. Exceptional ability to dissolve polar, crystalline compounds. A related molecule's NMR was successfully recorded in DMSO-d6.[2]
N-Methyl-2-pyrrolidone (NMP) Polar AproticA strong alternative to DMF and DMSO, particularly at higher temperatures.
Acetonitrile (ACN) Polar AproticModerate solubility. A similar diformylated compound was successfully crystallized from ACN.[3] May require heating.
Ethanol (EtOH) Polar ProticLow to moderate solubility at room temperature. A related chloro-hydroxyphenyl-acetamide was recrystallized from ethanol, indicating solubility is significant upon heating.[2]
Tetrahydrofuran (THF) Polar AproticGenerally poor solubility at room temperature, but can be improved with co-solvents or heating.
Water Polar ProticInsoluble under neutral or acidic conditions. Solubility dramatically increases at alkaline pH (see Q3).
Toluene, Hexanes, DCM Non-polar / Low PolarityInsoluble. These solvents cannot overcome the compound's crystal lattice energy.

Recommendation: Begin your experiments with DMF or DMSO. If these are incompatible with your downstream chemistry, consider ACN or NMP with heating.

Q2: My reaction has stalled, and I see solid starting material. How can I improve solubility in situ without restarting the experiment?

Observing undissolved starting material is a clear sign that the reaction is limited by mass transfer. Before abandoning the experiment, several in situ interventions can be attempted. The logical flow is to apply the least disruptive technique first.

Troubleshooting Workflow:

G cluster_0 Initial Troubleshooting Flow Start Reaction Stalled (Solid Material Present) Heat Increase Temperature (e.g., to 50-80 °C) Start->Heat Check1 Is solid dissolved? Heat->Check1 Monitor AddSolvent Add More Primary Solvent (e.g., 10-20% increments) Check1->AddSolvent No Proceed Continue Reaction Monitoring Check1->Proceed Yes Check2 Is solid dissolved? AddSolvent->Check2 Monitor AddCosolvent Introduce a Co-solvent (See Q4) Check2->AddCosolvent No Check2->Proceed Yes Check3 Is solid dissolved? AddCosolvent->Check3 Monitor Base Consider Base Addition (See Q3 - if compatible) Check3->Base No Check3->Proceed Yes Base->Proceed Yes, solid dissolved Reassess Reassess Conditions (Consider restarting) Base->Reassess No / Incompatible

Caption: In-Situ Solubility Troubleshooting Workflow.

Q3: Can I use a base to dramatically increase solubility? What are the risks and best practices?

Yes, this is a highly effective strategy rooted in fundamental chemical principles. The phenolic hydroxyl group is weakly acidic (the pKa of phenol itself is ~10)[4]. By adding a base, you can deprotonate this group to form the corresponding sodium or potassium phenoxide salt. This ionic salt is vastly more soluble in polar solvents than the neutral parent molecule.[5][6]

Mechanism of Base-Mediated Solubilization:

Caption: Deprotonation of the phenol to its highly soluble phenoxide salt.

Causality & Risks:

  • Why it works: The conversion from a neutral organic molecule to an ionic salt drastically increases its affinity for polar solvents.

  • Potential Risks:

    • Aldol Condensation: The formyl group is susceptible to base-catalyzed self-condensation or other side reactions. Using a strong, soluble base like NaOH or KOH can create localized high-pH environments that promote these unwanted pathways.

    • Reaction Interference: The base may be incompatible with other reagents in your reaction (e.g., quenching an electrophile).

    • Hydrolysis: The amide bond could be susceptible to hydrolysis under harsh basic conditions, especially with prolonged heating.

Protocol: Safe Base-Mediated Dissolution Test

This protocol uses a mild, sparingly soluble inorganic base to control the pH and minimize side reactions.

  • Setup: In a separate vial, suspend a small amount (e.g., 10 mg) of your compound in your chosen reaction solvent (e.g., 1 mL of DMF).

  • Base Selection: Choose a mild inorganic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the phenol but have limited solubility, preventing runaway reactions.

  • Addition: Add 1.1 to 1.5 equivalents of the powdered base to the suspension.

  • Observation: Stir the mixture at room temperature. Complete dissolution should occur within 5-30 minutes. Gentle warming (40-50 °C) can be applied if needed.

  • Validation: If dissolution is successful, you can confidently apply this method to your main reaction by adding the base before or concurrently with your other reagents.

Q4: What co-solvent systems are effective for this type of molecule?

A co-solvent is a small amount of a secondary solvent added to the primary solvent to enhance solubility.[7] This works by altering the overall polarity and hydrogen-bonding characteristics of the solvent system to better match the solute.[8][9]

Expert Analysis: For a molecule like this, a highly polar, aprotic co-solvent can be beneficial when used with a primary solvent of moderate polarity like THF or Dioxane.

Recommended Co-Solvent Systems:

Primary SolventCo-SolventRatio (v/v)Rationale
Tetrahydrofuran (THF)Hexamethylphosphoramide (HMPA)9:1 to 4:1HMPA is an exceptionally powerful polar aprotic solvent that can disrupt solute-solute interactions. Use with caution and appropriate safety measures.
DioxaneN-Methyl-2-pyrrolidone (NMP)5:1NMP acts as a strong polar component to aid in dissolving the compound while the bulk solvent remains less polar.
Acetonitrile (ACN)Dimethylformamide (DMF)10:1 to 5:1Adding a small amount of DMF can significantly boost the solvating power of ACN without drastically changing the reaction environment.
Q5: I've tried common solvents and heating without success. What advanced techniques can I consider?

When standard methods fail, it may be necessary to employ techniques that introduce more energy into the system or use alternative media.

  • Sonication: The use of ultrasonic waves can physically break apart the solute's crystal lattice, promoting dissolution.[10] This is a non-invasive method that can be applied to a sealed reaction vessel in an ultrasonic bath. It is particularly useful for kinetically slow dissolution processes.

  • Microwave-Assisted Synthesis: Microwave reactors can rapidly heat the reaction mixture to temperatures above the solvent's boiling point (in a sealed vessel), often leading to complete dissolution and dramatically accelerated reaction rates. This can be especially effective for overcoming the high activation energy required for both dissolution and reaction.

  • Solvent-Free Mechanochemistry: In some advanced applications, reactions can be performed in the solid state using techniques like ball-milling.[11] This completely bypasses solubility issues by providing reaction energy through mechanical force. This is a specialized technique but can be a powerful problem-solver for otherwise intractable reactants.

References

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., & Ameziane El Hassani, I. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(8). Available at: [Link]

  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • ResearchGate. (n.d.). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Available at: [Link]

  • Yellela, S. R. C. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2014, 845042. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Hedges, A. R. (2018). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Proceedings of the National Academy of Sciences, 115(10), 2349–2354. Available at: [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Organic Syntheses. (1981). Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. 60, 49. Available at: [Link]

  • Saarikoski, J., & Viluksela, M. (1982). Influence of pH on the toxicity of substituted phenols to fish. Archives of Environmental Contamination and Toxicology, 11(6), 727–732. Available at: [Link]

  • AAPS Open. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Available at: [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Journal of the Iranian Chemical Society. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Available at: [Link]

  • Chemguide. (n.d.). Solubility and pH of phenol. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to not only successfully synthesize this important intermediate but also to effectively scale up the process. We will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and practical experience.

Troubleshooting Guide

Problem 1: Low or No Yield of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Q: My Vilsmeier-Haack formylation of N-(2-Chloro-5-hydroxyphenyl)acetamide is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?

A: This is a common issue that can often be traced back to a few key areas in your experimental setup. Let's break down the potential culprits:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, the electrophile in this reaction, is formed in situ from a substituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[1][2][3] This reagent is moisture-sensitive.

    • Causality: Any moisture present in your DMF or glassware will rapidly quench the Vilsmeier reagent, rendering it inactive. DMF is hygroscopic and can absorb water from the atmosphere. Similarly, older bottles of POCl₃ may have degraded.

    • Solution:

      • Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves before use. A quick check for the purity of DMF is its smell; if it has a fishy odor, it may have decomposed to dimethylamine, which can interfere with the reaction.[4]

      • Use a fresh bottle of POCl₃. It should be a colorless to pale yellow fuming liquid.

      • Thoroughly dry all glassware in an oven and cool it under a stream of inert gas (like nitrogen or argon) before use.

      • Assemble your reaction setup under an inert atmosphere.

  • Poor Reactivity of the Starting Material: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron-donating nature of the starting material.[1][2] The hydroxyl and acetamido groups on your starting material, N-(2-Chloro-5-hydroxyphenyl)acetamide, are activating. However, their activating strength can be influenced by the reaction conditions.

    • Causality: The phenolic hydroxyl group is a strong activator, but if the reaction medium is too acidic, the nitrogen of the acetamido group could be protonated, reducing its activating ability.

    • Solution:

      • The Vilsmeier reagent itself generates an acidic environment. While generally not an issue, ensure your starting material is fully dissolved and that the addition of POCl₃ to DMF is controlled to manage the initial exotherm.

  • Incorrect Reaction Temperature: Temperature control is critical for the formation and subsequent reaction of the Vilsmeier reagent.

    • Causality: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C) to control the exothermic reaction between DMF and POCl₃. If the temperature is too high during formation, side reactions can occur. The subsequent formylation reaction itself may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.

    • Solution:

      • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C with vigorous stirring.

      • After the addition of your starting material, you may need to warm the reaction mixture. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time. A typical temperature range for the formylation of activated phenols is between room temperature and 60-70 °C.

  • Issues During Work-up and Isolation: The work-up procedure is crucial for isolating the desired product and removing unreacted starting materials and by-products.

    • Causality: The intermediate iminium salt must be hydrolyzed to the aldehyde.[1][3] Improper pH adjustment or quenching can lead to incomplete hydrolysis or product degradation.

    • Solution:

      • The reaction is typically quenched by pouring it into a mixture of ice and a base, such as sodium acetate or sodium hydroxide, to hydrolyze the iminium intermediate and neutralize the acidic reaction mixture.[2][5]

      • Ensure the pH is adjusted correctly during work-up. The final product is a phenol and can be soluble in a highly basic solution as a phenoxide, leading to loss of product in the aqueous layer during extraction. A slightly acidic or neutral pH is often optimal for extraction.

      • Extraction with a suitable organic solvent (e.g., ethyl acetate) should be performed multiple times to ensure complete recovery of the product.

Problem 2: Formation of Multiple Products and Isomer Issues

Q: I am observing multiple spots on my TLC plate, suggesting the formation of isomers or by-products. How can I improve the regioselectivity of the formylation?

A: The directing effects of the substituents on the aromatic ring determine the position of formylation. In N-(2-Chloro-5-hydroxyphenyl)acetamide, you have three substituents to consider: a chloro group, a hydroxyl group, and an acetamido group.

  • Understanding Directing Effects:

    • The hydroxyl group is a strong activating, ortho-, para-director.

    • The acetamido group is also an activating, ortho-, para-director.

    • The chloro group is deactivating but is also an ortho-, para-director.

    The position of formylation will be directed by the most powerful activating groups, which are the hydroxyl and acetamido groups. The formylation will occur at the positions ortho and para to these groups that are not already substituted. Given the starting material, the desired product is formed by formylation at the position ortho to the hydroxyl group and para to the acetamido group.

  • Potential for Isomer Formation: While the desired isomer is electronically favored, some formylation at other positions might occur, leading to a mixture of products.

    • Solution:

      • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity, as the transition state leading to the thermodynamically more stable product will be favored.

      • Solvent Choice: While DMF is the reagent, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes influence the selectivity.[4]

      • Purification: If a mixture of isomers is unavoidable, careful column chromatography is the most effective way to separate them. Experiment with different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol) to achieve the best separation.

Problem 3: The Final Product is Impure and Difficult to Purify

Q: My isolated N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is consistently impure, and I'm struggling with purification. What are the best practices?

A: Purity is paramount, especially in drug development. Here are some strategies to tackle purification challenges:

  • Identify the Impurities: Before attempting purification, it's helpful to know what you're trying to remove. Common impurities include unreacted starting material, isomeric by-products, and decomposition products. Use techniques like ¹H NMR and LC-MS to identify them.

  • Optimizing Crystallization: Crystallization is often the most effective method for purifying solid organic compounds.

    • Solvent Screening: Experiment with a variety of solvents and solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol, isopropanol, ethyl acetate, or mixtures with non-polar solvents like hexanes.

    • Recrystallization Technique: Ensure you are following proper recrystallization techniques: use a minimal amount of hot solvent to dissolve your crude product, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of pure crystals. Crash cooling can trap impurities.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography is the next step.

    • Solvent System Selection: Use TLC to determine the optimal eluent system that provides good separation between your product and the impurities.

    • Dry Loading: For compounds that are not highly soluble in the eluent, dry loading onto the column can improve resolution.

Problem 4: The Synthesis Fails to Scale Up Effectively

Q: I have a successful lab-scale procedure, but when I try to scale it up, the yield drops significantly, and I encounter new problems. What should I consider for a successful scale-up?

A: Scaling up a reaction is not always as simple as multiplying all the reagents by a certain factor. Here are key considerations for the Vilsmeier-Haack reaction:

  • Heat and Mass Transfer:

    • Causality: The Vilsmeier-Haack reaction has exothermic steps, particularly the formation of the Vilsmeier reagent. In a larger reactor, the surface area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized overheating, causing side reactions and decomposition.

    • Solution:

      • Use a reactor with efficient cooling and a powerful overhead stirrer to ensure uniform temperature and mixing.

      • Control the rate of addition of POCl₃ to DMF carefully. For larger scales, this may mean a much slower addition rate than in the lab.

      • Monitor the internal temperature of the reaction throughout the process.

  • Reagent Addition and Mixing:

    • Causality: Inefficient mixing can lead to localized high concentrations of reagents, which can promote side reactions.

    • Solution:

      • Use an appropriate stirring mechanism (e.g., a mechanical stirrer with a suitable impeller) to ensure the reaction mixture is homogeneous.

      • Consider subsurface addition of reagents to improve dispersion.

  • Work-up and Product Isolation:

    • Causality: Quenching a large-scale exothermic reaction can be hazardous if not done carefully. Handling and separating large volumes of liquids during extraction can also lead to product loss.

    • Solution:

      • Plan the quench carefully. Instead of adding the reaction mixture to the quenching solution, consider adding the quenching solution to the reactor at a controlled rate, especially if the reaction volume is large.

      • Use a separation funnel or a liquid-liquid extractor designed for larger volumes.

      • Ensure your filtration and drying equipment can handle the larger quantities of product.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Vilsmeier-Haack reaction in this synthesis?

A: The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[1][2][3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(2-Chloro-5-hydroxyphenyl)acetamide attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final aldehyde product, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.[1][3]

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 1:1 ethyl acetate:hexanes) to get good separation between your starting material and product. The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting material. You can also use High-Performance Liquid Chromatography (HPLC) for more quantitative monitoring.

Q: What are the key safety precautions for this synthesis?

A:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction can be exothermic. Use an ice bath for cooling and monitor the temperature carefully, especially during the addition of POCl₃.

  • Work in a well-ventilated area.

Q: What are the optimal storage conditions for the starting materials and the final product?

A:

  • N-(2-Chloro-5-hydroxyphenyl)acetamide (Starting Material): Store in a cool, dry place away from light.

  • DMF (Anhydrous): Store under an inert atmosphere and away from moisture.

  • POCl₃: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (Final Product): Store in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere to prevent oxidation of the aldehyde and phenol groups.

Q: Can I use alternative formylating agents?

A: While the Vilsmeier-Haack reaction is a classic and effective method for formylation, other methods exist, such as the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform and a base). However, these reactions often have limitations in terms of substrate scope and yield. For this particular transformation, the Vilsmeier-Haack reaction is generally the most suitable. More reactive versions of the Vilsmeier reagent can be generated using triflic anhydride (Tf₂O) instead of POCl₃, but this is a more expensive and aggressive reagent.[4]

Detailed Experimental Protocols

Synthesis of N-(2-Chloro-5-hydroxyphenyl)acetamide (Precursor)

This protocol is based on standard acylation procedures for aminophenols.

  • To a stirred solution of 2-amino-4-chlorophenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane with a mild base like pyridine), add acetic anhydride (1.1 equivalents) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into cold water.

  • If the product precipitates, filter it, wash it with cold water, and dry it. If it remains in solution, extract it with a suitable organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol/water.

Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide via Vilsmeier-Haack Formylation
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes based on the starting material).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (2-3 equivalents) dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.

  • Add N-(2-Chloro-5-hydroxyphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 60-70 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a solution of sodium acetate (5 equivalents).

  • Stir the mixture for 1-2 hours until the hydrolysis is complete and the product precipitates.

  • Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
2-Amino-4-chlorophenol143.57--Toxic, Irritant
Acetic Anhydride102.091.082139.8Corrosive, Flammable
N,N-Dimethylformamide (DMF)73.090.944153Reproductive Toxin
Phosphorus Oxychloride (POCl₃)153.331.645105.8Corrosive, Water-Reactive
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide215.62--Irritant (presumed)
ParameterLab Scale (e.g., 1g)Pilot Scale (e.g., 100g)
Starting Material 1.0 g100 g
DMF 10 mL1 L
POCl₃ ~2-3 equiv.~2-3 equiv.
Reaction Temperature 0 °C then 60-70 °C0 °C then 60-70 °C (monitor internal T)
Reaction Time 2-6 hours4-8 hours (or until completion by IPC)
Expected Yield 60-80%50-70% (potential for slight decrease on scale-up)

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF:e->Vilsmeier_Reagent:w + POCl3 POCl3 POCl3 Starting_Material N-(2-Chloro-5-hydroxyphenyl)acetamide Iminium_Intermediate Iminium Salt Intermediate Starting_Material:e->Iminium_Intermediate:w + Vilsmeier Reagent Final_Product N-(2-Chloro-4-formyl-5- hydroxyphenyl)acetamide Iminium_Intermediate:e->Final_Product:w + H2O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of N-(2-Chloro-5-hydroxyphenyl)acetamide.

Experimental Workflow

Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep addition Add N-(2-Chloro-5-hydroxyphenyl)acetamide reagent_prep->addition reaction Heat Reaction Mixture (e.g., 60-70°C) addition->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Quench with Ice/Base monitoring->workup Complete hydrolysis Hydrolyze Iminium Salt workup->hydrolysis isolation Filter and Wash Product hydrolysis->isolation purification Recrystallize or Column Chromatography isolation->purification end Pure Product purification->end

Caption: A typical experimental workflow for the synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Troubleshooting Decision Tree

Troubleshooting start Low/No Yield? check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No check_temp Verify Temperature Control (Formation and Reaction) check_reagents->check_temp check_workup Review Work-up Procedure (pH, Extraction) check_temp->check_workup solution Problem Solved check_workup->solution optimize_temp Optimize Reaction Temperature (Lower for Selectivity) multiple_products->optimize_temp Yes scale_up_issue Scale-up Problem? multiple_products->scale_up_issue No purify Purify by Chromatography optimize_temp->purify purify->solution heat_transfer Improve Heat Transfer (Cooling, Stirring) scale_up_issue->heat_transfer Yes scale_up_issue->solution No slow_addition Slow Reagent Addition heat_transfer->slow_addition slow_addition->solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • El Moutaouakil Ala Allah, A., El-Ghozzi, M., El-Massaoudi, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(8). Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • ResearchGate. (2024). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(1). Available at: [Link]

  • Wen, Y.-H., Li, X.-M., Xu, L.-L., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... Available at: [Link]

  • PubChem. (n.d.). N-Formyl-2-(4-hydroxyphenyl)acetamide. PubChem. Available at: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/organicchemistry. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction...
  • Google Patents. (n.d.). Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • PubChem. (n.d.). N-(2-Chloro-4-formylphenyl)acetamide. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for 2-chlorine-5-thiophene formic acid.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • YouTube. (2021). Vilsmeier Haack Reaction : Vilsmeier-Haack Reaction : Vilsmeier Formylation. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2016). SYNTHESIS & CHARACTERIZATION OF 4- HYDROXYACETANILIDE STARTING FROM ACETANILIDE. Available at: [Link]

  • JMPAS. (2016). synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. Available at: [Link]

  • Reddit. (n.d.). Vilsmeier Haack Reaction. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2016). Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism. Available at: [Link]

Sources

Technical Support Center: Crystallization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving crystallization challenges with N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in obtaining high-quality crystalline material. The unique structure of this molecular family—featuring chloro, formyl, hydroxyl, and acetamide groups—presents a complex interplay of hydrogen bonding, polarity, and potential for polymorphism that can make crystallization non-trivial.[1][2][3] This resource provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these obstacles.

Troubleshooting Quick-Start Guide

Begin by identifying your primary experimental outcome in the flowchart below. This diagnostic tool will direct you to the most relevant FAQs and protocols to address your specific issue.

Troubleshooting_Flowchart start Start: What is your primary observation? oil Observation: Oily liquid or emulsion forms (Oiling Out) start->oil amorphous Observation: Solid precipitates, but it is amorphous (no sharp XRPD peaks) start->amorphous no_solid Observation: Solution remains clear, no precipitation occurs start->no_solid poor_crystals Observation: Crystals form, but have poor morphology (needles, fine powder) start->poor_crystals cause_oil Primary Cause: Supersaturation is too high; Nucleation is kinetically hindered oil->cause_oil cause_amorphous Primary Cause: Precipitation is too rapid; Molecules lack time for ordering amorphous->cause_amorphous cause_no_solid Primary Cause: Supersaturation not achieved; Compound is too soluble no_solid->cause_no_solid cause_poor_crystals Primary Cause: High nucleation rate vs. low growth rate; suboptimal solvent poor_crystals->cause_poor_crystals solution_oil Solution: 1. Reduce supersaturation rate 2. Optimize solvent system 3. Use seeding (See FAQ 1) cause_oil->solution_oil solution_amorphous Solution: 1. Slow the precipitation rate 2. Use thermal annealing/slurrying 3. Screen different solvents (See FAQ 2) cause_amorphous->solution_amorphous solution_no_solid Solution: 1. Increase concentration 2. Add an anti-solvent 3. Re-evaluate solvent choice (See FAQ 4 & Protocol 1) cause_no_solid->solution_no_solid solution_poor_crystals Solution: 1. Slow cooling/evaporation 2. Optimize solvent polarity 3. Adjust pH (See FAQ 3 & FAQ 4) cause_poor_crystals->solution_poor_crystals

Caption: A diagnostic flowchart for common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of crystallizing. What's happening and what should I do?

A1: The Mechanism of Oiling Out

"Oiling out," also known as liquid-liquid phase separation (LLPS), occurs when the concentration of your dissolved compound exceeds its solubility limit to such a high degree that it separates into a second, solute-rich liquid phase instead of forming a solid crystalline lattice.[4] This phenomenon is kinetically favored when the energy barrier for forming an ordered crystal lattice is high, or when supersaturation is generated too quickly.[5] This oily phase is problematic because it often traps impurities and can solidify into an amorphous mass or poorly controlled crystalline material, leading to issues with purity and yield.[6]

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation: The most common cause of oiling out is generating supersaturation too quickly.

    • Cooling Crystallization: Decrease the cooling rate significantly. A slower ramp allows molecules more time to orient and nucleate properly.

    • Anti-solvent Crystallization: Add the anti-solvent much more slowly and ensure vigorous mixing at the point of addition to prevent localized areas of very high supersaturation.

  • Modify the Solvent System: The choice of solvent directly influences the solubility curve and the metastable zone width.

    • Select a solvent system in which your compound has slightly lower solubility. This widens the gap between the solubility curve and the "oiling out" curve, giving you a larger operating window for crystallization.[7]

    • Avoid solvents that are extremely good at solvating your molecule, as this can make it energetically difficult for the solute molecules to desolvate and integrate into a crystal lattice.[8]

  • Implement a Seeding Protocol: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation.[9] By introducing a small quantity of crystalline material (seeds) into a solution held at a slight supersaturation (within the metastable zone), you provide a pre-existing template for crystal growth.[10] This directs the crystallization process, prevents the high levels of supersaturation that lead to oiling out, and improves batch consistency.[11][12] Refer to Protocol 2 for a detailed seeding methodology.

Q2: I obtained a solid, but it's amorphous. How can I promote the formation of crystalline material?

A2: The Challenge of Amorphous Solids

An amorphous solid is a state where molecules are disordered and lack the long-range, repeating structure of a crystal.[13] This often results from rapid precipitation, where molecules crash out of solution too quickly to organize into a thermodynamically stable lattice.[14] While amorphous forms can have higher solubility, they are typically less stable and undesirable for final drug substances due to potential conversion over time.[15]

Troubleshooting Strategies:

  • Slow Down the Crystallization Kinetics: The key is to give the molecules sufficient time to self-assemble.

    • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed chamber with a vial of a volatile anti-solvent. The slow diffusion of the anti-solvent vapor gently induces supersaturation and promotes the growth of ordered crystals.[16]

    • Slow Evaporation: Loosely cover a saturated solution of your compound to allow the solvent to evaporate over several days or weeks. This is a simple but effective method for screening for crystalline forms.

    • Layering: Carefully layer a less dense solvent (in which the compound is soluble) on top of a more dense anti-solvent. Crystals may form at the interface over time as the solvents slowly mix.

  • Utilize Thermal Methods: Temperature can be used to provide the energy needed for molecular rearrangement.

    • Thermal Annealing: Maintain the solution at a constant temperature within the metastable zone (a region of slight supersaturation where nucleation is slow but growth can occur) for an extended period. This can encourage the growth of existing nuclei into larger, more ordered crystals.

    • Slurry Conversion: If you already have an amorphous solid, create a slurry by stirring it in a solvent where it has minimal solubility. Over time, the amorphous material will slowly dissolve and re-precipitate as the more stable crystalline form. This is an effective method for polymorph screening and conversion.

  • Optimize the Solvent Environment: The solvent interacts directly with your molecule and can influence its packing arrangement.

    • Experiment with solvents of varying polarities. Polar solvents may favor different hydrogen bonding networks compared to non-polar solvents, potentially leading to different crystal packing or polymorphs.[17]

Q3: Why is adjusting the pH critical for crystallizing my phenolic acetamide derivative?

A3: The Role of Ionization

The N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide structure contains a phenolic hydroxyl (-OH) group, which is weakly acidic with a pKa value typically around 10.[18][19] The state of this group—whether it is protonated (neutral) or deprotonated (anionic)—dramatically affects the molecule's properties.

  • Impact on Solubility: At a pH above the pKa, the hydroxyl group deprotonates to form a phenolate anion. This ionized form is significantly more soluble in aqueous or polar protic solvents than the neutral molecule.[20] Achieving the supersaturation required for crystallization becomes very difficult when the molecule is in its highly soluble, ionized state.[21]

  • Impact on Intermolecular Interactions: Crystallization relies on consistent and repeating intermolecular interactions, primarily hydrogen bonding for this class of molecules.[2][3] The formation of a phenolate anion fundamentally changes the hydrogen bonding capabilities, disrupting the patterns that would lead to a stable crystal lattice.

Troubleshooting Strategies:

  • Control the pH: For aqueous or protic solvent systems, ensure the pH is well below the pKa of the phenolic group (e.g., pH 4-7) to maintain the molecule in its neutral, less soluble form.

  • Use Buffers: If your process is sensitive to pH fluctuations, consider using a buffered solvent system to lock the pH within the optimal range for crystallization.

  • Avoid Strong Bases: Be cautious when using basic reagents during the workup or isolation steps, as residual base can raise the pH and inhibit crystallization.[22]

Q4: My solution remains clear and nothing precipitates. How do I design a better crystallization strategy?

A4: Achieving and Controlling Supersaturation

If no solid forms, your solution is not supersaturated. This means you are operating in the "undersaturated" region of the phase diagram where crystallization is impossible. The goal is to cross the solubility curve into the "metastable" or "labile" zones.

Troubleshooting Strategies:

  • Increase Solute Concentration: The most direct approach is to increase the concentration of your compound, either by starting with more material or by carefully evaporating some of the solvent.

  • Employ an Anti-Solvent System: This is one of the most effective methods for crystallizing soluble compounds. The goal is to find a miscible solvent/anti-solvent pair where your compound is highly soluble in the "solvent" and poorly soluble in the "anti-solvent." Adding the anti-solvent reduces the overall solvating power of the system, forcing your compound to precipitate. Refer to Protocol 1 for a systematic screening method.

  • Re-evaluate Your Solvent Choice: Your compound may be too soluble in the chosen solvent at all relevant temperatures. You need a solvent that exhibits a steep solubility curve with respect to temperature—high solubility when hot and low solubility when cold.

Solvent Selection Guide:

The following table provides a starting point for solvent screening, categorized by polarity. A good strategy is to find a solvent from the "High Polarity" or "Medium Polarity" groups that dissolves your compound when heated, and then use a "Low Polarity" solvent as an anti-solvent.

Polarity CategorySolventBoiling Point (°C)Notes
High Polarity (Protic) Water100Use with pH control.[21]
Methanol65Good solvent, often needs an anti-solvent.
Ethanol78Common choice, good solvating power.[1]
High Polarity (Aprotic) Acetonitrile (ACN)82Can promote different polymorphs.[23]
Dimethylformamide (DMF)153High boiling point, can be hard to remove.
Dimethyl Sulfoxide (DMSO)189Very strong solvent, often requires anti-solvent.
Medium Polarity Acetone56Good solvent, volatile.
Isopropanol (IPA)82Less polar than ethanol.
Ethyl Acetate (EtOAc)77Common crystallization solvent.
Tetrahydrofuran (THF)66Can form peroxides; handle with care.
Low Polarity Toluene111Good for anti-solvent or slurry experiments.
Heptane / Hexane98 / 69Common anti-solvents.
Dichloromethane (DCM)40Volatile, use in well-ventilated area.

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent / Anti-Solvent Screening

This protocol provides a structured method for identifying a promising solvent system for crystallization.

Objective: To find a solvent pair where the compound is soluble in the solvent and insoluble in the anti-solvent, leading to controlled precipitation.

Methodology:

  • Solubility Assessment:

    • Place ~10-20 mg of your compound into several small vials.

    • To each vial, add a different solvent from the table above, dropwise, until the solid dissolves at room temperature. Record the approximate solubility (e.g., mg/mL).

    • Identify "good" solvents where the compound is reasonably soluble (>50 mg/mL).

  • Anti-Solvent Screening:

    • Prepare a concentrated stock solution of your compound in a chosen "good" solvent (e.g., ethanol, acetone).

    • In a series of clear vials, dispense a small amount (e.g., 0.5 mL) of the stock solution.

    • Slowly add potential anti-solvents (e.g., water, heptane) dropwise to each vial while observing.

    • Look for the point of initial turbidity (cloudiness), which indicates the onset of precipitation. A good anti-solvent will induce precipitation after a reasonable volume has been added. A system that crashes out immediately is too fast; one that requires a very large volume is not effective.

  • Optimization and Scaling:

    • Once a promising solvent/anti-solvent pair is identified, optimize the ratio and addition rate.

    • Attempt the crystallization on a larger scale by dissolving the compound in the solvent at an elevated temperature and performing a slow, controlled addition of the anti-solvent.

The workflow for this screening process is visualized below.

Solvent_Screening_Workflow start Start: Prepare small samples of compound solubility_test Step 1: Solubility Test Add various solvents dropwise at room temperature start->solubility_test classify_solvents Classify Results: Good Solvents (>50 mg/mL) Poor Solvents (<10 mg/mL) solubility_test->classify_solvents stock_solution Step 2: Prepare concentrated stock in a 'Good Solvent' classify_solvents->stock_solution 'Good Solvents' antisolvent_test Step 3: Anti-Solvent Test Add 'Poor Solvents' (Anti-Solvents) to stock solution aliquots classify_solvents->antisolvent_test 'Poor Solvents' (potential anti-solvents) stock_solution->antisolvent_test observe Observe Outcome: Immediate crash-out? Slow precipitation? No solid? antisolvent_test->observe outcome_crash Result: Too fast (Amorphous risk) -> Try slower addition or different anti-solvent observe->outcome_crash Immediate outcome_good Result: Controlled Precipitation (Promising System) -> Proceed to Optimization observe->outcome_good Gradual outcome_none Result: Ineffective -> Try a less polar 'Good Solvent' or a more polar 'Anti-Solvent' observe->outcome_none None

Caption: Workflow for solvent and anti-solvent screening.

Protocol 2: Seeding Protocol for Difficult Crystallizations

Objective: To control the onset of nucleation and promote ordered crystal growth, avoiding oiling out and amorphous precipitation.

Prerequisites: A small amount of crystalline material of your compound (the "seeds"). If none is available, you must first generate it through extensive screening (e.g., slow evaporation of many different solvents).

Methodology:

  • Seed Preparation:

    • Gently grind a small sample of your crystalline material into a fine, uniform powder using a mortar and pestle. This increases the surface area available for growth.

  • Determine the Metastable Zone (MSZ):

    • Prepare a saturated solution of your compound in the chosen solvent system at a high temperature (e.g., 60°C).

    • Slowly cool the clear solution while monitoring for the temperature at which it becomes cloudy (T_cloud). This is the boundary of the labile nucleation zone.

    • The Metastable Zone is the temperature range between the saturation temperature and T_cloud. The optimal seeding point is typically 1-2°C below the saturation temperature, well within the MSZ.

  • Seeding Execution:

    • Prepare a saturated solution at an elevated temperature and then cool it to the predetermined seeding temperature within the MSZ. The solution should remain clear.

    • Add a small amount of the prepared seed crystals (typically 1-5% by weight of the solute).

    • Hold the solution at this temperature for a period (e.g., 1-2 hours) to allow the seeds to establish growth.

    • Once growth is established, begin a slow cooling ramp to the final temperature (e.g., 0-5°C) to maximize yield.

Analytical Verification

Always verify the nature of your solid material.

  • X-Ray Powder Diffraction (XRPD): The definitive technique to confirm crystallinity. Crystalline materials produce a pattern of sharp, characteristic peaks, while amorphous solids produce a broad, featureless "halo".[13]

  • Differential Scanning Calorimetry (DSC): This technique measures thermal transitions. A crystalline solid will show a sharp endotherm at its melting point, whereas an amorphous solid will show a subtle step-change known as the glass transition (Tg).[15][24]

  • Microscopy: Visual inspection under a microscope can provide immediate clues about crystal habit, size, and quality.

References

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • IUCrData. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2018).
  • DSC curves of (a) amorphous and (b) crystalline sucrose. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 27, 2026, from [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo. Retrieved January 27, 2026, from [Link]

  • Tseng, Y.-C. (2015). Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. [Link]

  • Rybak, J., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7041–7047. [Link]

  • Acetamide;phenol. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]

  • Sadeghpour, F., et al. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 22(1), 415–426. [Link]

  • Zhang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design, 20(10), 6364–6384. [Link]

  • Phenols are less acidic than carboxylic acids, with values of pKa.... (n.d.). Pearson+. Retrieved January 27, 2026, from [Link]

  • Various Authors. (2012). Why I am not getting crystals?. ResearchGate. [Link]

  • Yang, Y., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development. [Link]

  • Detection and Quantification of Amorphous Content in Pharmaceutical Materials. (n.d.). TA Instruments. Retrieved January 27, 2026, from [Link]

  • Zhang, Y., et al. (2023). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 15(3), 967. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Suggestions for DSC, GVS, and XRD methods for quantitating residual amorphous content in crystalline drug substance. (n.d.). International Centre for Diffraction Data. Retrieved January 27, 2026, from [Link]

  • Chen, Y.-L., & Lee, M.-J. (2006). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Various Authors. (2018). Seeding in Crystallisation. ResearchGate. [Link]

  • Al-Asheh, S., & Aidan, A. (2019). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite. Water Science and Technology, 80(8), 1569–1578. [Link]

  • N-(2-Chloro-4-formylphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Al-Zoubi, M., et al. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Pharmaceutics, 16(3), 405. [Link]

  • Addressing Facts and Gaps in the Phenolics Chemistry of Winery By-Products. (2022).
  • Various Authors. (2015). The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. ResearchGate. [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(7), x220677. [Link]

  • Yilmaz, H., & Yilmaz, V. T. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Turkish Journal of Chemistry, 29(4), 415-422. [Link]

  • Smeets, A., et al. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(11), 7123–7129. [Link]

  • Brittain, H. G. (2007). Solvent Systems for Crystallization and Polymorph Selection. In Polymorphism in Pharmaceutical Solids. ResearchGate. [Link]

  • Li, X., et al. (2024). The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity. Science of The Total Environment, 960, 177704. [Link]

  • Kiesow, K., et al. (2010). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth, 312(8), 1381-1387. [Link]

  • Recent Advances in Thermoplastic Starch (TPS) and Biodegradable Polyester Blends: A Review of Compatibilization Strategies and Bioactive Functionalities. (2024). MDPI.
  • Feng, X., et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online. [Link]

  • Amorphous vs. Crystalline Materials. (n.d.). EAG Laboratories. Retrieved January 27, 2026, from [Link]

  • How To Grow Crystals. (2015). University of Florida. Retrieved January 27, 2026, from [Link]

  • The DSC and TGA analysis of the crystalline and amorphous samples. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Ferreira, C. M. H., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(12), 1667. [Link]

  • Acid-base Properties of Phenols. (2020). Chemistry LibreTexts. [Link]

  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023). Technobis Crystallization Systems. [Link]

  • Polymorphism and phase transformations of a cocrystal of nicotinamide and pimelic acid. (2014). ResearchGate. [Link]

  • Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. (2011).
  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro- N-(4-meth-oxy-phen-yl)acetamide. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide and Structurally Analogous Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifunctional Aldehyde

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a polysubstituted benzaldehyde derivative featuring a unique combination of functional groups that modulate the reactivity of the aldehyde moiety. The presence of a chloro, a hydroxyl, and an acetamido group on the aromatic ring introduces a complex interplay of electronic and steric effects. Understanding the impact of these substituents on the electrophilicity of the formyl group is paramount for predicting its behavior in various chemical transformations and for the rational design of novel synthetic pathways.

This guide will compare the predicted reactivity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide with three well-characterized benzaldehyde derivatives: salicylaldehyde, vanillin, and 4-formylphenol. The comparison will be grounded in the fundamental principles of physical organic chemistry and supported by available experimental data for the selected analogues in key aldehyde reactions, including Schiff base formation, Wittig olefination, oxidation, and reduction.

Theoretical Analysis of Aldehyde Reactivity: Electronic and Steric Effects

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects. Additionally, substituents in the ortho position can exert steric hindrance, influencing the accessibility of the formyl group to nucleophiles.

Electronic Effects:

The electronic influence of a substituent can be quantified using Hammett constants (σ). Electron-donating groups (EDGs) have negative σ values and decrease aldehyde reactivity towards nucleophiles, while electron-withdrawing groups (EWGs) have positive σ values and increase reactivity.

  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide: This molecule presents a complex electronic profile.

    • -Cl (ortho): The chloro group is inductively electron-withdrawing (positive σI) but can be weakly resonance-donating (negative σR). Its net effect is electron-withdrawing.

    • -OH (meta to -CHO): The hydroxyl group is inductively electron-withdrawing but a strong resonance donor. From the meta position, its inductive effect will be more pronounced.

    • -NHCOCH₃ (para to -CHO): The acetamido group is a resonance electron-donating group (negative σp = -0.06), which will decrease the electrophilicity of the aldehyde.[1]

Steric Effects:

The Taft steric parameter (Es) quantifies the steric hindrance imposed by a substituent. A more negative Es value indicates greater steric bulk. The ortho-chloro group in N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is expected to provide significant steric hindrance to the formyl group, potentially slowing down reactions with bulky nucleophiles.

Comparable Aldehydes:

  • Salicylaldehyde (2-Hydroxybenzaldehyde): The ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde, which can influence its conformation and reactivity. It is an electron-donating group by resonance.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group (EDG) and a methoxy group (EDG), both of which decrease the electrophilicity of the aldehyde.

  • 4-Formylphenol (4-Hydroxybenzaldehyde): The hydroxyl group in the para position is a strong resonance electron-donating group, significantly reducing the aldehyde's reactivity.

The interplay of these electronic and steric factors will dictate the relative reactivity of these aldehydes. A summary of the expected electronic effects of the substituents is provided in the table below.

AldehydeKey Substituent(s) and Position(s) relative to -CHOExpected Electronic Effect on Aldehyde Reactivity
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide-Cl (ortho), -OH (meta), -NHCOCH₃ (para)Complex: EWG (-Cl) vs. EDGs (-OH, -NHCOCH₃)
Salicylaldehyde-OH (ortho)Electron-donating (resonance)
Vanillin-OH (para), -OCH₃ (meta)Strongly electron-donating
4-Formylphenol-OH (para)Strongly electron-donating

Comparative Reactivity in Key Aldehyde Transformations

To provide a practical comparison, we will examine the expected and reported reactivity of our target molecule and its analogues in four fundamental aldehyde reactions.

Schiff Base Formation

The reaction of an aldehyde with a primary amine to form an imine (Schiff base) is a cornerstone of organic synthesis. The rate of this reaction is sensitive to the electrophilicity of the aldehyde carbonyl carbon.

Expected Reactivity Order: N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide > Salicylaldehyde > 4-Formylphenol > Vanillin

The electron-withdrawing chloro group in the target molecule is expected to enhance its reactivity towards nucleophilic attack by an amine, making it the most reactive in this series. Conversely, the strong electron-donating hydroxyl and methoxy groups in vanillin and 4-formylphenol will decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates. Salicylaldehyde's reactivity is also tempered by the electron-donating hydroxyl group.

Experimental Protocol: Synthesis of a Salicylaldehyde-derived Schiff Base

A common procedure for the synthesis of a Schiff base from salicylaldehyde is as follows:

  • Dissolve 0.01 mol of salicylaldehyde in 10 ml of a suitable solvent (e.g., ethanol or water).

  • Add 0.01 mol of the desired primary amine (e.g., aniline or 3-aminobenzoic acid) to the solution.[2]

  • Stir the mixture at room temperature for a designated period (e.g., 10 minutes).[2]

  • The formation of a precipitate indicates the formation of the Schiff base.

  • Filter the precipitate, wash with the solvent, and dry.

Schiff_Base_Formation Aldehyde Aldehyde (e.g., Salicylaldehyde) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Amine Amine Primary Amine Amine->Intermediate Schiff_Base Schiff Base (Imine) Intermediate->Schiff_Base - H₂O Water Water Wittig_Reaction Aldehyde Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphonium Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Fig. 2: Simplified mechanism of the Wittig reaction.
Oxidation

The oxidation of aldehydes to carboxylic acids is a common transformation. The susceptibility to oxidation can be influenced by the electronic nature of the substituents on the aromatic ring.

Expected Reactivity Order (with KMnO₄): Vanillin > 4-Formylphenol > Salicylaldehyde > N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

In the case of oxidation with potassium permanganate (KMnO₄), electron-donating groups can stabilize the transition state, leading to a faster reaction. Therefore, aldehydes with strong EDGs like vanillin and 4-formylphenol are expected to be more readily oxidized. The electron-withdrawing nature of the chloro and acetamido groups (inductively) in the target molecule would likely decrease its rate of oxidation.

Experimental Protocol: Oxidation of an Aldehyde with KMnO₄

A typical procedure for the oxidation of a benzaldehyde derivative is:

  • Dissolve the aldehyde in a suitable solvent.

  • Add an aqueous solution of potassium permanganate dropwise with stirring.

  • The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Upon completion, the manganese dioxide byproduct is removed by filtration.

  • The carboxylic acid product is isolated by acidification and extraction.

Reduction

The reduction of aldehydes to primary alcohols is readily achieved using hydride reducing agents such as sodium borohydride (NaBH₄).

Expected Reactivity Order: N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide > Salicylaldehyde > 4-Formylphenol > Vanillin

The rate of reduction by nucleophilic hydride reagents is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. Thus, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is predicted to be the most easily reduced aldehyde in this series.

Experimental Protocol: Reduction of an Aldehyde with NaBH₄

A general procedure for the reduction of an aldehyde is as follows:

  • Dissolve the aldehyde in a protic solvent such as ethanol or methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise with stirring. [3]4. After the reaction is complete, quench the excess NaBH₄ with a weak acid (e.g., dilute HCl or ammonium chloride). [4]5. Extract the alcohol product with an organic solvent.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of the compared aldehydes in the discussed reactions. "1" represents the highest expected reactivity and "4" the lowest.

ReactionN-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamideSalicylaldehydeVanillin4-Formylphenol
Schiff Base Formation 1243
Wittig Reaction 1243
Oxidation (KMnO₄) 4312
Reduction (NaBH₄) 1243

Synthesis and Characterization

The synthesis of a related compound, N-(2,4-diformyl-5-hydroxyphenyl)acetamide, has been reported and proceeds via the reaction of 3-acetamidophenol with 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene followed by hydrolysis. [1] Spectroscopic data for the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide has been reported:

  • FT-IR (cm⁻¹): 3385 (O-H), 3200 (N-H), 1640 (C=O). [5]* ¹H NMR (DMSO-d₆, δ ppm): 10.23 (s, 1H, NH), 9.20 (s, 1H, OH), 7.34-6.76 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂). [5]* ¹³C NMR (DMSO-d₆, δ ppm): 164.76 (C=O), 153.68, 132.63, 131.50, 122.20, 117.68 (C-Ar), 43.42 (CH₂). [5] This data can serve as a useful reference for the characterization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Conclusion

The reactivity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is governed by a delicate balance of electronic and steric effects from its multiple substituents. Based on a theoretical analysis, the aldehyde is predicted to be highly reactive towards nucleophilic addition and reduction reactions due to the electron-withdrawing nature of the ortho-chloro group. However, its reactivity in oxidation reactions may be attenuated. The steric hindrance from the ortho-chloro group should also be a key consideration in experimental design. This guide provides a foundational framework for researchers to anticipate the chemical behavior of this versatile molecule and to strategically design synthetic routes that leverage its unique reactivity profile. Further experimental studies are warranted to quantitatively validate these predictions and fully elucidate the reaction kinetics of this promising chemical entity.

References

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10), x241015. [Link]

  • ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • Organic Syntheses. (1981). Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. 60, 49. [Link]

  • ResearchGate. (2025). Kinetics of the phenol oxidation by permanganate in acidic media. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]

  • International Journal of Scientific Research. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. 7(5). [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

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A Senior Application Scientist's Guide to Biological Activity Screening of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide scaffold represents a fascinating starting point for drug discovery. Its structural motifs, including a salicylaldehyde core and an acetamide side chain, are present in numerous biologically active molecules. Salicylaldehyde derivatives have been reported to possess antimicrobial, antifungal, and antioxidant properties, while acetamide moieties are found in a wide array of pharmaceuticals, contributing to their therapeutic effects through various mechanisms.[1][2][3] The combination of a reactive aldehyde, a phenolic hydroxyl group, and a chloro-substituent on a phenylacetamide backbone suggests a high potential for diverse biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory actions.

This guide provides a comparative framework for designing and executing a biological activity screening cascade for novel analogs of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. As direct literature on this specific compound class is nascent, our approach is grounded in established principles of medicinal chemistry and high-throughput screening. We will compare and contrast various primary screening assays, provide detailed, validated protocols, and discuss the logic behind constructing a screening funnel to efficiently identify and validate "hit" compounds.

Designing the Screening Cascade: A Strategy for Efficient Discovery

A screening cascade is a tiered approach to testing, designed to maximize efficiency and minimize cost by progressively narrowing down a large library of compounds to a small number of promising leads.[4][5] The primary objective of a screening cascade is to enable swift and informed decision-making.[5]

Our proposed cascade for the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide analog library is structured as follows:

  • Primary Screening: High-throughput, cost-effective assays to broadly assess activity across multiple domains (e.g., cytotoxicity, antimicrobial, antioxidant). The goal is to identify any and all "hits" with a measurable biological effect.

  • Secondary Screening & Hit Confirmation: More specific assays to confirm the activity of primary hits, often using orthogonal methods to rule out false positives.[6] This stage also involves generating dose-response curves to determine potency (e.g., IC50, EC50, MIC).

  • Tertiary Screening & Lead Prioritization: In-depth mechanistic studies, selectivity profiling, and preliminary absorption, distribution, metabolism, and excretion (ADME) profiling to prioritize the most promising leads for further development.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Proposed Screening Cascade for Novel Acetamide Analogs"

Comparative Guide to Primary Screening Assays

The choice of primary screen is critical, as any activity not detected at this stage will be missed.[4] For a novel compound library like our N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide analogs, a multi-pronged approach is recommended. Below, we compare relevant, high-throughput assays.

Activity Domain Assay Method Principle Advantages Disadvantages & Considerations
Anticancer MTT Assay Colorimetric assay measuring the reduction of yellow MTT by mitochondrial dehydrogenases in viable cells to purple formazan.[7][8]High-throughput, cost-effective, well-established, provides quantitative data on cell viability.[7][9]Indirect measure of cell viability; can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[7]
Anticancer Resazurin (AlamarBlue) Assay Fluorometric/colorimetric assay where viable cells reduce blue resazurin to pink, fluorescent resorufin.Higher sensitivity than MTT, non-toxic to cells (allowing for kinetic monitoring), simpler workflow (no solubilization step).Can be susceptible to interference from compounds that are themselves fluorescent or reducing agents.[6]
Antimicrobial Broth Microdilution Serial dilutions of compounds are incubated with a standardized bacterial inoculum in a 96-well plate to determine the Minimum Inhibitory Concentration (MIC).[10][11]Provides a quantitative MIC value, highly standardized, suitable for high-throughput screening.[11][12]Can be time-consuming to set up for large libraries; turbidity measurements can be affected by compound precipitation or color.
Antimicrobial Disk Diffusion (Kirby-Bauer) Compound-impregnated disks are placed on an agar plate inoculated with bacteria. The diameter of the zone of inhibition is measured.Simple, low-cost, visually intuitive, good for initial qualitative screening.Not easily automated, results can be influenced by compound solubility and diffusion rate through agar, not quantitative.
Antioxidant DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[13][14]Simple, rapid, and widely used for screening the free radical scavenging ability of compounds.[13][15]The DPPH radical is not biologically relevant; assay is performed in an organic solvent (typically methanol), which may not reflect physiological conditions.[14]
Antioxidant ABTS Radical Scavenging Measures the reduction of the pre-formed ABTS radical cation by the antioxidant compound.Applicable to both hydrophilic and lipophilic compounds, stable radical, can be used at different pH values.Can be a more complex setup than DPPH.

Recommendation for Primary Screening: For a comprehensive initial assessment, a combination of the MTT assay against a panel of cancer cell lines (e.g., one from each major cancer type like lung, breast, colon) and the broth microdilution method against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is a robust and efficient starting point. The DPPH assay can be included as a simple, cost-effective screen for potential antioxidant properties.

Detailed Experimental Protocols

Adherence to validated protocols is paramount for generating reproducible and trustworthy data.

Protocol: Anticancer Cytotoxicity Screening via MTT Assay

This protocol is adapted from established methods for assessing cell viability in a 96-well format.[7][16][17]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for the MTT Cytotoxicity Assay"

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide analogs dissolved in DMSO (e.g., 10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS), filtered

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium.[16] Include wells for vehicle control (DMSO) and blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Treatment Incubation: Incubate the plates for an additional 72 hours under the same conditions.[16]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[16][17] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Screening via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on CLSI (Clinical and Laboratory Standards Institute) guidelines.[10][19]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well sterile microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader (OD600 nm)

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. Start with 100 µL of MHB in wells 2 through 12. Add 200 µL of the highest concentration of the compound (in MHB) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (from 1 to 11) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format for easy comparison.

Table 1: Example Cytotoxicity Data for Acetamide Analogs against A549 Lung Cancer Cells

Compound IDR1 GroupR2 GroupIC50 (µM) ± SD
Parent -H-H> 100
Analog-01 -OCH₃-H15.2 ± 1.8
Analog-02 -F-H22.5 ± 3.1
Analog-03 -H-CH₃8.7 ± 0.9
Analog-04 -OCH₃-CH₃2.1 ± 0.3
Doxorubicin (Positive Control)0.05 ± 0.01

Data are presented as the mean of three independent experiments ± standard deviation (SD). A lower IC50 value indicates higher potency.

Table 2: Example Antimicrobial MIC Data for Acetamide Analogs

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent > 128> 128
Analog-01 64> 128
Analog-02 32128
Analog-03 128> 128
Analog-04 832
Ciprofloxacin 0.50.25

MIC values represent the lowest concentration that inhibited visible bacterial growth.

Hit Selection: A "hit" is a compound that demonstrates activity above a pre-defined threshold. For example, in an anticancer screen, a hit might be defined as any compound with an IC50 < 20 µM. In an antimicrobial screen, an MIC ≤ 32 µg/mL might be considered a promising starting point. These hits should then be advanced to secondary screening to confirm their activity and explore their mechanism of action.

References

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • ResearchGate. (2014). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

  • ResearchGate. (2019). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]

  • NIH. (2014). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

  • Protocols.io. (2023). MTT (Assay protocol. [Link]

  • MDPI. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • NIH. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. [Link]

  • MDPI. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • NCBI Bookshelf. (2013). MTT Assay Protocol. [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Biological Activities of Sulfinyl Acetamide Derivatives for Narcolepsy Treatment. [Link]

  • NIH. (2016). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • Baghdad Science Journal. (2024). Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

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  • Bio-protocol. (n.d.). 3.9. DPPH Radical Scavenging Assay. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

  • WOAH - Asia. (2019). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • ResearchGate. (2014). (PDF) Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. [Link]

  • ResearchGate. (2023). (PDF) New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. [Link]

  • PubMed. (2022). Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives. [Link]

  • NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, a key intermediate in various synthetic pathways. We will explore the cross-validation of a primary High-Performance Liquid Chromatography (HPLC) method with an orthogonal Ultra-Performance Liquid Chromatography (UPLC) method. This document details the scientific rationale behind method selection, provides comprehensive experimental protocols, and presents a framework for interpreting comparative data. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for ensuring analytical method equivalency, a cornerstone of regulatory compliance and product quality.

Introduction: The Imperative for Rigorous Analytical Validation

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a multifunctional organic compound whose purity and concentration must be precisely controlled during pharmaceutical manufacturing. The accuracy of these measurements relies entirely on the analytical methods used. However, a single validated method is not always sufficient. As drug development progresses, methods are often transferred between laboratories, updated to newer technologies, or adapted for different sample matrices. In these instances, demonstrating that the new or transferred method yields results equivalent to the original is a critical regulatory and quality requirement. This process is known as analytical method cross-validation.

This guide focuses on a practical, scientifically-grounded approach to cross-validating two distinct yet related liquid chromatography methods for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. The core principle is to use an orthogonal method —one that relies on a different scientific principle for measurement—to provide a more robust and unbiased comparison.[1][2][3] By comparing a traditional HPLC method with a modern UPLC method, we can ensure data integrity across different technological platforms, a common scenario in today's laboratories.

The framework for this cross-validation is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[4][5][6]

The Primary Analytical Method: Reversed-Phase HPLC-UV

For the routine analysis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the workhorse of choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to the moderate polarity of the target analyte. The non-polar C18 chains provide effective retention for the aromatic ring structure.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is employed. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. Formic acid is used to acidify the mobile phase (pH ~2.7), which serves two purposes: it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing, and it improves the chromatographic resolution.

  • Detection: The compound possesses strong chromophores (the formylated and hydroxylated phenyl ring), making UV detection highly suitable. A detection wavelength of 254 nm is chosen as it offers a good balance of sensitivity and specificity for aromatic compounds.

  • Flow Rate and Column Dimensions: Standard HPLC parameters (e.g., 4.6 mm x 150 mm column, 1.0 mL/min flow rate) are chosen for their robustness and widespread availability.[7]

Experimental Protocol: Primary HPLC-UV Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare sample solutions at a target concentration of 0.1 mg/mL by diluting the stock solution with the diluent.

The Orthogonal Method for Cross-Validation: UPLC-UV

To ensure the primary HPLC method is truly accurate and specific, we will cross-validate it against an Ultra-Performance Liquid Chromatography (UPLC) method. UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times, higher resolution, and increased sensitivity.[8][9] This change in particle size and the associated instrumentation differences provide a sufficient degree of orthogonality for a robust comparison.[10]

Causality Behind Experimental Choices:

  • Method Transfer Principles: The goal is not to reinvent the method, but to transfer the separation principles of the HPLC method to the UPLC platform.[11] This involves geometrically scaling the flow rate and gradient time to the smaller column dimensions to maintain a similar separation selectivity.[7]

  • Stationary Phase: A UPLC column with the same C18 chemistry but a smaller particle size (e.g., 1.7 µm) is chosen to maintain the core separation mechanism while leveraging the efficiency gains of UPLC technology.

  • Reduced System Volume: UPLC systems have significantly lower system (or dwell) volume, which minimizes band broadening and preserves the high efficiency of the small-particle column. This is a key difference from standard HPLC systems.[7]

Experimental Protocol: Orthogonal UPLC-UV Method
  • Instrumentation: UPLC system capable of handling high backpressures, with a binary solvent manager, sample manager, and tunable UV detector.

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm particle size, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Scaled from HPLC method (e.g., 10% B to 90% B over 3 minutes)

    • Flow Rate: Scaled from HPLC method (e.g., 0.4 mL/min)

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 2 µL (scaled down to prevent column overload)

  • Sample Preparation: Same as the HPLC method.

The Cross-Validation Study: Protocol and Acceptance Criteria

The cross-validation study is designed to directly compare the performance of the HPLC and UPLC methods using the same batch of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. The study must be conducted according to a pre-approved protocol that defines the experiments and acceptance criteria.[12]

Logical Flow of Cross-Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_params Validation Parameters (ICH Q2) cluster_eval Evaluation Sample Homogeneous Sample Batch of Analyte HPLC Primary Method (HPLC-UV) Sample->HPLC UPLC Orthogonal Method (UPLC-UV) Sample->UPLC RefStd Qualified Reference Standard RefStd->HPLC RefStd->UPLC Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (% RSD) HPLC->Precision Linearity Linearity (r²) HPLC->Linearity Specificity Specificity (Peak Purity) HPLC->Specificity UPLC->Accuracy UPLC->Precision UPLC->Linearity UPLC->Specificity Compare Compare Results Accuracy->Compare Precision->Compare Linearity->Compare Specificity->Compare Conclusion Methods are Equivalent Compare->Conclusion  Results meet  Acceptance Criteria

Caption: Logical flow for cross-validating two analytical methods.

Step-by-Step Cross-Validation Workflow
  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution using both methods.

    • Acceptance Criterion: The analyte peak should be free from interference from any other components at its retention time in both methods. Peak purity analysis (if using a PDA/DAD detector) should pass.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).

    • Analyze each concentration in triplicate with both methods.

    • Acceptance Criterion: The correlation coefficient (r²) for the calibration curve must be ≥ 0.999 for both methods.

  • Accuracy:

    • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

    • Analyze these samples with both methods.

    • Acceptance Criterion: The mean recovery should be between 98.0% and 102.0% for both methods, and the results from the two methods should be statistically comparable (e.g., via a t-test).

  • Precision (Repeatability):

    • Prepare six independent sample solutions from the same homogeneous batch.

    • Analyze all six samples with both methods.

    • Acceptance Criterion: The relative standard deviation (%RSD) of the results for the six samples must be ≤ 2.0% for each method. The mean results should be comparable.

Experimental Workflow Diagram

G A 1. Prepare Stock Solutions (Reference Standard & Sample) B 2. Create Dilution Series (For Linearity & Accuracy) A->B C 3. Configure HPLC System (Equilibrate Column) B->C D 4. Configure UPLC System (Equilibrate Column) B->D E 5. Run Sequence on HPLC (Blanks, Standards, Samples) C->E F 6. Run Sequence on UPLC (Blanks, Standards, Samples) D->F G 7. Process HPLC Data (Integrate Peaks, Calculate Results) E->G H 8. Process UPLC Data (Integrate Peaks, Calculate Results) F->H I 9. Perform Statistical Comparison (t-test, F-test, Equivalence) G->I H->I J 10. Final Report Generation I->J

Caption: Step-by-step experimental workflow for the cross-validation study.

Data Presentation and Interpretation

All quantitative data must be summarized in clear, comparative tables. This allows for a direct, at-a-glance assessment of method equivalency.

Table 1: Comparison of Chromatographic System Parameters
ParameterPrimary HPLC MethodOrthogonal UPLC MethodRationale for Difference
Column C18, 5 µm, 4.6 x 150 mmC18, 1.7 µm, 2.1 x 50 mmUPLC uses smaller particles for higher efficiency.
Flow Rate 1.0 mL/min0.4 mL/minScaled to maintain linear velocity for the smaller column ID.
Injection Vol. 10 µL2 µLScaled to prevent overloading the smaller UPLC column.
Run Time ~20 min~5 minUPLC provides significantly faster analysis.[8]
System Pressure ~1500 psi~8000 psiA direct consequence of smaller particles and higher flow resistance.
Table 2: Hypothetical Comparative Validation Results
Validation ParameterSpecificationPrimary HPLC ResultOrthogonal UPLC ResultConclusion
Linearity (r²) ≥ 0.9990.99980.9999Pass
Accuracy (% Recovery) 98.0 - 102.0%100.5%100.2%Pass
Precision (% RSD, n=6) ≤ 2.0%0.85%0.72%Pass
Assay vs. Label Claim 98.0 - 102.0%99.8%100.1%Pass
Statistical t-test (p-value) p > 0.05-p = 0.68No significant difference

Interpretation: The hypothetical data in Table 2 demonstrates that both methods meet the pre-defined acceptance criteria for all tested parameters. The high correlation coefficients indicate excellent linearity. Accuracy is well within the acceptable range, and precision is high for both methods. Critically, the statistical t-test on the assay results yields a p-value greater than 0.05, indicating that there is no statistically significant difference between the mean results obtained from the HPLC and UPLC methods. This confirms their equivalency for the intended purpose.

Conclusion

The cross-validation exercise detailed in this guide confirms that the orthogonal UPLC method provides results that are equivalent to the primary HPLC method for the analysis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. The UPLC method offers significant advantages in terms of speed and solvent consumption without compromising data quality.[9] This successful cross-validation provides the necessary scientific and regulatory justification to use either method for quality control testing, ensuring consistent and reliable data throughout the product's lifecycle. This approach, grounded in the principles of ICH Q2(R2) and the use of orthogonal techniques, represents a best practice for modern pharmaceutical analysis.[4][13]

References

  • Determination of paracetamol (acetaminophen) by HPLC with post-column enzymatic derivatization and fluorescence detection. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel organic compounds is a foundational pillar of innovation. This guide provides an in-depth, comparative analysis of a proposed synthetic route for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, a molecule with potential applications stemming from its substituted phenolic structure. As no direct synthesis has been reported in the literature, this document outlines a rational, multi-step approach, benchmarking each stage against established chemical principles and published methodologies for analogous transformations.

The proposed synthesis is a three-step process commencing from the readily available starting material, 4-aminophenol. Each step will be discussed with a comparative look at different reagents and reaction conditions, providing the rationale behind the procedural choices.

Proposed Synthetic Pathway Overview

The logical synthetic pathway to construct N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is envisioned as follows:

Synthetic_Pathway A 4-Aminophenol B N-(4-Hydroxyphenyl)acetamide (Paracetamol) A->B Step 1: Acetylation C N-(3-Chloro-4-hydroxyphenyl)acetamide B->C Step 2: Chlorination D N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide C->D Step 3: Formylation

Figure 1: Proposed three-step synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Step 1: Acetylation of 4-Aminophenol

The initial step involves the protection of the amino group of 4-aminophenol via acetylation to form N-(4-hydroxyphenyl)acetamide, a well-known compound also referred to as paracetamol or acetaminophen. This reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Method 1: Acetylation using Acetic Anhydride

This is the most common and straightforward method for this transformation.

Reaction: 4-Aminophenol + Acetic Anhydride → N-(4-Hydroxyphenyl)acetamide + Acetic Acid

Causality of Experimental Choices: Acetic anhydride is a highly effective acetylating agent. The reaction is typically carried out in an aqueous medium. While acetic anhydride can react with water, its reaction with the amino group of 4-aminophenol is significantly faster, especially with gentle heating. The product, N-(4-hydroxyphenyl)acetamide, is sparingly soluble in cold water, allowing for its easy isolation by filtration upon cooling the reaction mixture.

Experimental Protocol:

  • In a 250 mL flask, suspend 10.0 g of 4-aminophenol in 30 mL of water.

  • Add 12.0 mL of acetic anhydride to the suspension.

  • Gently warm the mixture on a hot plate with stirring for 15-20 minutes until all the solid has dissolved.

  • Cool the flask in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure N-(4-hydroxyphenyl)acetamide.

Method 2: Acetylation using Acetyl Chloride

Acetyl chloride is a more reactive acetylating agent than acetic anhydride.

Reaction: 4-Aminophenol + Acetyl Chloride → N-(4-Hydroxyphenyl)acetamide + Hydrochloric Acid

Causality of Experimental Choices: Due to the high reactivity of acetyl chloride, the reaction is vigorous and produces corrosive hydrochloric acid as a byproduct. Therefore, the reaction is often carried out in the presence of a base to neutralize the HCl. However, for the acetylation of aminophenols, the reaction can be performed in a suitable solvent like glacial acetic acid.

Experimental Protocol:

  • Dissolve 10.0 g of 4-aminophenol in 50 mL of glacial acetic acid in a flask placed in an ice bath.

  • Slowly add 8.5 mL of acetyl chloride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into 200 mL of cold water with stirring.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with water.

  • Recrystallize from hot water to yield pure N-(4-hydroxyphenyl)acetamide.

ParameterMethod 1 (Acetic Anhydride)Method 2 (Acetyl Chloride)
Reagent Acetic AnhydrideAcetyl Chloride
Byproduct Acetic AcidHydrochloric Acid
Handling Safer, less reactiveMore reactive, corrosive byproduct
Typical Yield High (>85%)High (>80%)

Step 2: Electrophilic Chlorination of N-(4-Hydroxyphenyl)acetamide

The second step is the regioselective chlorination of N-(4-hydroxyphenyl)acetamide to yield N-(3-chloro-4-hydroxyphenyl)acetamide. The hydroxyl and acetamido groups are both ortho-, para-directing. The position ortho to the strongly activating hydroxyl group is favored for electrophilic substitution.

Method 1: Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is a convenient source of chlorine for electrophilic aromatic chlorination.

Reaction: N-(4-Hydroxyphenyl)acetamide + SO₂Cl₂ → N-(3-Chloro-4-hydroxyphenyl)acetamide + SO₂ + HCl

Causality of Experimental Choices: This method, as described in a patent, utilizes liquid sulfur dioxide as the reaction medium.[1] This solvent is advantageous as it is inert to the reagents and is easily removed by evaporation. The reaction proceeds at a low temperature to control the reactivity and selectivity.

Experimental Protocol:

  • Suspend N-(4-hydroxyphenyl)acetamide in liquid sulfur dioxide at 0-25 °C in a pressure-resistant vessel.

  • Add an equimolar amount of sulfuryl chloride to the slurry.

  • Allow the reaction to proceed under autogenous pressure.

  • After the reaction is complete, carefully vent the sulfur dioxide.

  • The resulting solid residue is then purified, for example, by recrystallization.

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and safer chlorinating agent compared to sulfuryl chloride.[2]

Reaction: N-(4-Hydroxyphenyl)acetamide + NCS → N-(3-Chloro-4-hydroxyphenyl)acetamide + Succinimide

Causality of Experimental Choices: NCS provides an electrophilic chlorine source. The reaction is typically carried out in a polar aprotic solvent like dichloromethane or acetonitrile. The reaction may be slow and can be catalyzed by an acid.

Experimental Protocol:

  • Dissolve N-(4-hydroxyphenyl)acetamide in dichloromethane.

  • Add one equivalent of N-chlorosuccinimide.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is washed with water to remove the succinimide byproduct.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.

ParameterMethod 1 (Sulfuryl Chloride)Method 2 (N-Chlorosuccinimide)
Reagent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Safety Requires handling of corrosive and toxic SO₂Cl₂ and liquid SO₂Milder and safer reagent
Byproducts SO₂ and HCl (gaseous)Succinimide (solid)
Workup Evaporation of solventAqueous wash and extraction

Step 3: Ortho-Formylation of N-(3-Chloro-4-hydroxyphenyl)acetamide

This is the most challenging step in the proposed synthesis, aiming to introduce a formyl group at the position ortho to the hydroxyl group. The starting material, N-(3-chloro-4-hydroxyphenyl)acetamide, has the position ortho to the hydroxyl group (position 5) available for substitution.

Method 1: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.

Reaction Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, followed by hydrolysis to yield the aldehyde.

Causality of Experimental Choices: The strong alkaline conditions deprotonate the phenol to the more nucleophilic phenoxide. The ortho-position is favored due to the coordination of the carbene to the phenoxide oxygen. In the case of N-(3-chloro-4-hydroxyphenyl)acetamide, the position ortho to the hydroxyl group is sterically unhindered, making it the likely site of formylation.

Proposed Experimental Protocol:

  • Dissolve N-(3-chloro-4-hydroxyphenyl)acetamide in a solution of sodium hydroxide in water.

  • Heat the solution to 60-70 °C.

  • Slowly add chloroform to the reaction mixture with vigorous stirring over a period of 2-3 hours.

  • Maintain the temperature and stirring for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • The product can be isolated by steam distillation or extraction with an organic solvent, followed by purification by column chromatography.

Method 2: Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium like glycerol or acetic acid.[3][4]

Reaction Mechanism: The reaction proceeds through the formation of an iminium ion from hexamine, which then acts as the electrophile. The phenol attacks the iminium ion, and subsequent hydrolysis of the resulting Schiff base gives the aldehyde.

Causality of Experimental Choices: The Duff reaction is generally less harsh than the Reimer-Tiemann reaction and often gives better yields for sensitive substrates. The use of an acidic medium is crucial for the generation of the electrophilic species from hexamine.

Proposed Experimental Protocol:

  • Mix N-(3-chloro-4-hydroxyphenyl)acetamide with hexamethylenetetramine in glacial acetic acid.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and add water and hydrochloric acid to hydrolyze the intermediate.

  • Heat the mixture again for a short period to complete the hydrolysis.

  • Cool the solution and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Method 3: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Reaction Mechanism: DMF and POCl₃ react to form the electrophilic Vilsmeier reagent (a chloroiminium ion). The activated aromatic ring attacks this electrophile, and subsequent hydrolysis yields the aldehyde.

Causality of Experimental Choices: This reaction is generally effective for activated aromatic rings like phenols and anilines. It offers a milder alternative to the Reimer-Tiemann reaction. The regioselectivity is also typically ortho to the activating group.

Proposed Experimental Protocol:

  • Cool a mixture of N,N-dimethylformamide and a suitable solvent like dichloromethane to 0 °C.

  • Slowly add phosphorus oxychloride to the cooled mixture.

  • Add N-(3-chloro-4-hydroxyphenyl)acetamide to the Vilsmeier reagent at low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by pouring it into ice water and then heat to hydrolyze the iminium intermediate.

  • Extract the product with an organic solvent and purify by column chromatography.

ParameterReimer-Tiemann ReactionDuff ReactionVilsmeier-Haack Reaction
Reagents Chloroform, Strong BaseHexamethylenetetramine, AcidDMF, POCl₃
Conditions Harsh (strong base, heat)Milder (acidic, heat)Mild
Yields Often low to moderateVariable, can be lowGenerally good for activated rings
Selectivity Primarily orthoPrimarily orthoPrimarily ortho

Characterization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

As this is a proposed synthesis for a novel compound, experimental characterization data is not available. However, based on the structure, the following spectroscopic characteristics can be predicted:

  • ¹H NMR: Signals corresponding to the acetamide methyl group (singlet, ~2.2 ppm), the NH proton (singlet, ~9-10 ppm), the phenolic OH proton (singlet), the formyl proton (singlet, ~9.8-10 ppm), and two aromatic protons (likely doublets or singlets depending on coupling).

  • ¹³C NMR: Signals for the acetamide methyl and carbonyl carbons, and aromatic carbons, including the formyl carbon (~190 ppm).

  • IR Spectroscopy: Characteristic peaks for the N-H stretch, O-H stretch, C=O stretch (amide and aldehyde), and aromatic C-H and C=C stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₉H₈ClNO₃, MW: 213.62 g/mol ), along with a characteristic isotopic pattern for the chlorine atom.

Conclusion

The synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide presents a challenging yet feasible endeavor in synthetic organic chemistry. The proposed three-step route, starting from 4-aminophenol, offers a logical and accessible pathway. For each step, a comparison of established methods has been provided to guide the researcher in selecting the most appropriate protocol based on available resources, safety considerations, and desired outcomes. The acetylation and chlorination steps are based on well-precedented reactions. The final formylation step, while more speculative, can be approached with a good degree of confidence using standard formylation reactions like the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions, with the Vilsmeier-Haack reaction potentially offering the best balance of reactivity and mild conditions. Successful synthesis and characterization of this molecule will add a new compound to the chemical literature and open avenues for its further investigation in various scientific fields.

References

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]

  • Thiol Chlorination with N-Chlorosuccinimide - Account - Edinburgh Research Explorer. (2023, July 3). Retrieved from [Link]

  • (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. (2022, September 29). Retrieved from [Link]

  • N-Formyl-2-(4-hydroxyphenyl)acetamide | C9H9NO3 | CID 23872091 - PubChem. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved from [Link]

  • US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents. (n.d.).
  • Transformation of Acetaminophen by Chlorination Produces the Toxicants 1,4-Benzoquinone and N-Acetyl-p-Benzoquinone Imine - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents. (n.d.).
  • 2: Synthesis of Acetaminophen (Experiment) - Chemistry LibreTexts. (2020, July 25). Retrieved from [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved from [Link]

  • Org. Synth. 2012, 89, 220. (n.d.). Retrieved from [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Duff Reaction. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.). Retrieved from [Link]

  • Part 6 of 6: Acetaminophen from p-aminophenol - YouTube. (2017, January 29). Retrieved from [Link]

  • (PDF) N-(4-Hydroxyphenyl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]

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A Researcher's Guide to Exploring the Antimicrobial Potential of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers on the front lines of combating antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor. N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide presents a promising, yet underexplored, foundation for the development of new antimicrobial agents. Its structure, featuring a halogenated and functionalized aromatic ring, offers multiple points for chemical modification, allowing for the systematic investigation of structure-activity relationships (SAR).

This guide provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of derivatives based on this core structure. While direct head-to-head comparative data for a series of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives is not yet prevalent in published literature, this document synthesizes insights from structurally related compounds to inform a rational approach to their design and testing. We will delve into the established antimicrobial significance of related chemical motifs, propose a synthetic strategy, and provide a detailed, field-proven protocol for assessing antimicrobial efficacy.

The Scientific Rationale: Why N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivatives Warrant Investigation

The therapeutic potential of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives can be inferred from the known bioactivities of their constituent chemical features. The acetamide group is a common feature in a wide range of biologically active compounds, including antimicrobials.[1] The presence of a chloro substituent on the aromatic ring is also a well-established strategy in medicinal chemistry to enhance antimicrobial potency.[1][2] Studies on related N-arylacetamides have demonstrated that these compounds can serve as intermediates for various medicinal and pharmaceutical compounds.[3][4]

Furthermore, the formyl (-CHO) and hydroxyl (-OH) groups on the phenyl ring are particularly significant. The hydroxyl group can participate in hydrogen bonding, a key interaction in biological systems, while the formyl group provides a reactive handle for the synthesis of a diverse library of derivatives, most notably Schiff bases. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[5][6][7][8] The strategic placement of these functional groups on the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide scaffold suggests a high potential for generating novel compounds with significant antimicrobial activity.

Proposed Synthetic Pathway and Derivative Generation

The synthesis of the core N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide scaffold and its subsequent derivatization into, for example, Schiff bases, can be approached through established organic chemistry reactions. A plausible synthetic route is outlined below.

Diagram: Proposed Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide and its Schiff Base Derivatives

Synthesis_Pathway cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization to Schiff Bases 4-Amino-2-chlorophenol 4-Amino-2-chlorophenol Acetylation Acetylation 4-Amino-2-chlorophenol->Acetylation Acetic Anhydride N-(2-Chloro-4-hydroxyphenyl)acetamide N-(2-Chloro-4-hydroxyphenyl)acetamide Acetylation->N-(2-Chloro-4-hydroxyphenyl)acetamide Formylation Formylation N-(2-Chloro-4-hydroxyphenyl)acetamide->Formylation Duff Reaction or similar N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Formylation->N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Condensation Condensation N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide->Condensation Primary Amine (R-NH2) Schiff_Base_Derivative Schiff_Base_Derivative Condensation->Schiff_Base_Derivative Schiff Base Derivative

Caption: Proposed synthetic route for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide and its Schiff base derivatives.

Head-to-Head Comparison of Antimicrobial Activity: A Forward-Looking Approach

Currently, a direct comparison of the antimicrobial activity of a series of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives is not available in the literature. However, by creating a focused library of derivatives, researchers can generate this valuable data. The following table provides a template for how such comparative data could be structured, based on the evaluation of hypothetical derivatives against common bacterial and fungal strains.

Table 1: Hypothetical Antimicrobial Activity Data for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivatives (MIC in µg/mL)

Compound IDR-Group (for Schiff Base)Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Core Scaffold ->256>256>256>256
Derivative 1 Phenyl64128>256128
Derivative 2 4-Chlorophenyl326412864
Derivative 3 4-Methoxyphenyl128256>256256
Derivative 4 2-Hydroxyphenyl166412832
Ciprofloxacin (Control)0.50.251-
Fluconazole (Control)---2

This structured approach to data presentation will facilitate the identification of SAR, guiding the further optimization of lead compounds. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of a Schiff base derivative can significantly impact antimicrobial potency.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the generation of reliable and comparable data, a standardized and self-validating experimental protocol is essential. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[10]

Diagram: Broth Microdilution Workflow for MIC Determination

MIC_Workflow start Start prepare_compounds Prepare Stock Solutions of Test Compounds start->prepare_compounds serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prepare_compounds->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prepare_inoculum->inoculate controls Include Positive (Microbe only) and Negative (Broth only) Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually Inspect for Turbidity to Determine MIC incubate->read_results end End read_results->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:
  • Preparation of Test Compounds:

    • Dissolve the synthesized N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL.

  • Preparation of 96-Well Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the stock solution of a test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (broth and inoculum, no compound), and well 12 will be the negative control (broth only).

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[10]

  • Inoculation and Incubation:

    • Add 10 µL of the diluted microbial suspension to wells 1 through 11.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[10]

Conclusion and Future Directions

The N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide scaffold represents a promising starting point for the development of novel antimicrobial agents. By leveraging the synthetic accessibility of the formyl group to create a diverse library of derivatives, particularly Schiff bases, and employing standardized antimicrobial susceptibility testing protocols, researchers can systematically explore the structure-activity relationships within this chemical class. The insights gained from such studies will be invaluable in the rational design of more potent and selective antimicrobial compounds, contributing to the critical pipeline of new therapeutics to combat infectious diseases.

References

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., & El Hassani, I. A. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(9), x241015. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved January 23, 2026, from [Link]

  • Văduva, C. C., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(13), 4243. [Link]

  • de Oliveira, L. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 558. [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. Retrieved January 23, 2026, from [Link]

  • Medires. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of N-chloro aryl acetamide derivatives. Retrieved January 23, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Bis-Schiff Bases. Retrieved January 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of New Schiff Base Compounds Containing 2-Hydroxy-4-pentadecylbenzaldehyde Moiety. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Structure–activity relationships for the antimicrobial, antimalarial.... Retrieved January 23, 2026, from [Link]

  • Zanco Journal of Medical Sciences. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Retrieved January 23, 2026, from [Link]

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A Guide to the Reproducible Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the factors influencing the experimental reproducibility for the synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (CAS 1350475-36-3)[1]. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple protocol. It delves into the causality behind experimental choices, outlines a self-validating system for protocol integrity, and compares the target molecule to key structural analogs. Our objective is to equip scientists with the insights needed to achieve consistent, reliable, and reproducible results.

The challenge of reproducibility is a well-documented issue in chemical research[2][3]. Studies have shown that a significant percentage of experiments are difficult to replicate, often due to incomplete reporting of methods, variations in reagent quality, or sensitivity to subtle, unrecorded experimental parameters[2][4]. This guide directly confronts these challenges by emphasizing the "why" behind the "how," ensuring a more robust and transferable synthetic process.

Part 1: Proposed Synthesis and Critical Reproducibility Checkpoints

While specific literature on the synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is sparse, a robust protocol can be designed based on established organo-synthetic reactions, such as electrophilic aromatic substitution on a substituted acetanilide precursor. The proposed pathway involves the Vilsmeier-Haack formylation and subsequent chlorination of a suitable starting material.

Experimental Workflow: A Two-Step Synthesis

The logical starting point for this synthesis is N-(3-hydroxyphenyl)acetamide, which possesses the core acetamide and hydroxyl functionalities in a favorable orientation. The synthesis would proceed via two key electrophilic aromatic substitution steps.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Chlorination cluster_2 Purification & Analysis A N-(3-hydroxyphenyl)acetamide C N-(4-formyl-5-hydroxyphenyl)acetamide A->C Formylation at C4 (ortho to -OH, para to -NHAc) B Vilsmeier-Haack Reagent (DMF, POCl3) B->C Reagent E Target Product: N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide C->E Chlorination at C2 (ortho to -NHAc) D N-Chlorosuccinimide (NCS) D->E Reagent F Crude Product E->F G Recrystallization or Column Chromatography F->G H Pure Product G->H I QC Analysis (NMR, LC-MS, HPLC) H->I

Caption: Proposed synthetic workflow for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Detailed Step-by-Step Protocol and Rationale

Step 1: Vilsmeier-Haack Formylation of N-(3-hydroxyphenyl)acetamide

  • Reagent Preparation (Vilsmeier Reagent): In a three-neck flask under an inert nitrogen atmosphere, cool dimethylformamide (DMF, 3 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while stirring vigorously.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Performing this at 0°C prevents degradation of the reagent and controls the reaction rate. An inert atmosphere is crucial as the reagent is moisture-sensitive[5].

  • Reaction: Dissolve N-(3-hydroxyphenyl)acetamide (1 eq.) in DMF and add it slowly to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

    • Causality: The hydroxyl and acetamido groups are both ortho-, para-directing. The formyl group will preferentially add to the C4 position, which is para to the acetamido group and ortho to the powerful activating hydroxyl group. Heating is required to drive the reaction to completion.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7.

    • Causality: The ice bath quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde. Neutralization precipitates the product, which is typically insoluble in water.

Step 2: Regioselective Chlorination

  • Reaction: Dissolve the dried product from Step 1 in a suitable solvent like acetonitrile. Add N-Chlorosuccinimide (NCS, 1.1 eq.) portion-wise at room temperature. Stir for 8-12 hours.

    • Causality: The acetamido group is a more powerful ortho-director than the formyl group is a deactivator. Therefore, chlorination is expected to occur at the C2 position, which is ortho to the acetamido group. NCS is a mild and selective chlorinating agent, reducing the risk of over-chlorination.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate.

Purification: A Critical Step for Reproducibility

  • Method Selection: The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • Causality: Recrystallization is effective for removing minor impurities if the product is highly crystalline. Column chromatography provides better separation if multiple byproducts are present. The choice depends on the purity profile observed via thin-layer chromatography (TLC).

  • Yield and Purity Assessment: The final yield should be calculated based on the mass of the pure, dried product. Purity must be confirmed analytically.

    • Trustworthiness: Reporting yield without a corresponding purity assessment (e.g., >98% by HPLC) is a common source of irreproducibility. Industrial process chemists understand that yields must be adjusted for purity, a practice that enhances reliability[6].

Part 2: A Self-Validating System for Product Characterization

Reproducibility is not only about repeating a reaction but also about consistently obtaining a product with the same, verified identity and purity. A multi-pronged analytical approach is non-negotiable.

Parameter Technique Expected Result for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Purpose in Validation
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C₉H₈ClNO₃Confirms the elemental composition.
Molecular Weight Mass Spectrometry (MS)Exact Mass: 213.0193; Monoisotopic: 213.62 g/mol [1]Confirms the molecular mass and isotopic pattern for chlorine.
Structure & Connectivity ¹H and ¹³C NMR SpectroscopySpecific shifts for aromatic protons, aldehyde proton, acetyl methyl group, and NH proton.Unambiguously determines the chemical structure and regiochemistry.
Purity High-Performance Liquid Chromatography (HPLC)A single major peak with >98% area under the curve.Quantifies the purity and detects non-volatile impurities.

This analytical workflow creates a self-validating system. If a batch of synthesized material meets all these criteria, the protocol can be considered successfully reproduced.

Part 3: Comparison with Structural Analogs

Understanding the target molecule in the context of its analogs is crucial for anticipating challenges and potential applications. The presence and position of the formyl and hydroxyl groups significantly impact reactivity and physical properties compared to simpler chloroacetamides.

Compound Structure CAS Number Molecular Formula Key Differences & Reproducibility Implications
Target Compound N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide1350475-36-3[1]C₉H₈ClNO₃Contains three functional groups, leading to complex directing effects in synthesis and multiple potential sites for side reactions.
Analog A N-(2-Chloro-4-formylphenyl)acetamide[7]475150-60-8C₉H₈ClNO₂Lacks the C5-hydroxyl group. This simplifies synthesis (no -OH directing effect) but alters electronic properties and potential for hydrogen bonding.
Analog B N-(3-Chloro-4-hydroxyphenyl)acetamide[8]Not specifiedC₈H₈ClNO₂Lacks the formyl group and has a different chlorination pattern. Its synthesis is more straightforward, but it lacks the aldehyde handle for further chemical modification.
Analog C N-(2,4-Dichloro-5-hydroxyphenyl)acetamide[9]67669-19-6C₈H₇Cl₂NO₂Lacks the formyl group but has an additional chlorine atom. This significantly deactivates the aromatic ring, requiring harsher conditions for any further substitution, which can impact reproducibility.

Part 4: Mitigating General Challenges to Reproducibility

The success of any chemical synthesis relies on controlling critical parameters that are often under-reported in the literature.

G cluster_0 Reagents & Solvents cluster_1 Reaction Conditions cluster_2 Analyst & Documentation center Reproducible Synthesis R1 Purity & Grade center->R1 R2 Source/Vendor center->R2 R3 Storage Conditions center->R3 C1 Temperature Control center->C1 C2 Stirring Rate/Efficiency center->C2 C3 Reaction Time center->C3 C4 Atmosphere (Inert vs. Air) center->C4 A1 Technique & Glassware center->A1 A2 Accurate Measurement center->A2 A3 Detailed Record Keeping center->A3

Caption: Key factors influencing the reproducibility of a chemical synthesis.

  • Reagent Quality: The purity of starting materials and reagents like NCS and POCl₃ can vary between batches and suppliers. Using reagents from the same lot for a series of experiments is a best practice.

  • Solvent Effects: The presence of trace amounts of water in solvents can quench moisture-sensitive reagents and alter reaction kinetics[5]. Using freshly dried solvents is essential.

  • Physical Parameters: Inconsistent stirring can lead to localized temperature gradients and concentration differences, affecting reaction rates and byproduct formation[4]. Precise temperature control is equally critical.

  • Documentation: Every detail, from the rate of addition of a reagent to the color change observed, should be meticulously documented. This information is invaluable for troubleshooting failed reactions.

By controlling these variables and implementing the robust validation framework outlined above, researchers can significantly enhance the reproducibility of experiments involving N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide and other complex organic molecules.

References

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). Available at: [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 9(5). Available at: [Link]

  • PubChem. (n.d.). N-(2-Chloro-4-formylphenyl)acetamide. PubChem. Retrieved January 27, 2026, from [Link]

  • Naveen, S., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available at: [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Enago Academy. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Editorial. (2014). Reproducibility of Results. Organic Process Research & Development, 18(11), 1323-1323. Available at: [Link]

  • Szucs, R., et al. (2021). Reproducibility in Chemical Research. ResearchGate. Available at: [Link]

  • Reddit. (2022). Reproducibility of Synthesis papers. r/chemistry. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, a halogenated aromatic acetamide. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring the safety of your laboratory personnel and the protection of our environment.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from structurally related compounds, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide should be handled as a hazardous substance with the potential to cause significant harm.

Inferred Hazardous Properties:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]

  • Skin and Eye Damage: Likely to cause severe skin burns and serious eye damage.[1][6]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Carcinogenicity: Suspected of causing cancer.[7]

Given these potential hazards, all personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) and be fully trained in its safe handling and emergency procedures.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.[7] Inspect gloves before use.To prevent skin contact, which can lead to irritation, burns, and potential absorption of the harmful substance.[1][4]
Eye Protection Chemical safety goggles. If there is a splash hazard, a face shield should also be worn.[7]To protect the eyes from dust particles and potential splashes, which could cause serious and irreversible damage.[1][6]
Skin and Body A lab coat or chemical-resistant apron. Long-sleeved clothing should be worn.To protect the skin from accidental contact with the chemical. Contaminated clothing should be removed and laundered before reuse.[6][8]
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with an appropriate filter may be necessary.[7]To prevent the inhalation of harmful dust particles, which can cause respiratory irritation and systemic toxicity.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a multi-step process that ensures the safety of personnel and compliance with environmental regulations.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is proper segregation. N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, being a chlorinated organic compound, must be disposed of in a designated halogenated organic waste stream.[2][3][9] Never mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[10]

Step 2: Containerization

  • Primary Container: Collect waste N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in its original container if possible, or in a clearly labeled, compatible container. The container must have a secure, tight-fitting lid to prevent leaks or spills.[10]

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide". The label should also indicate the hazards (e.g., Toxic, Corrosive, Suspected Carcinogen).[3]

Step 3: Handling Solid Waste

If you are disposing of the solid compound:

  • Work in a Ventilated Area: Conduct all handling and packaging of the solid waste within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Dust Generation: Carefully sweep up the solid material.[6][8][11] Do not use compressed air for cleaning as this will generate dust.

  • Transfer to Waste Container: Carefully transfer the swept material into the designated, labeled hazardous waste container.

Step 4: Handling Contaminated Materials

Any materials that have come into contact with N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, such as gloves, weighing paper, or pipette tips, must also be disposed of as hazardous waste. Place these items in the same designated halogenated organic waste container.

Step 5: Storage Pending Disposal

  • Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.[3] This area should be secure and accessible only to authorized personnel.

  • Incompatible Materials: Ensure the waste container is not stored near incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents to prevent hazardous reactions.[1]

Step 6: Final Disposal

The final step is the transfer of the hazardous waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8][12][13][14] Never dispose of this chemical down the drain or in the regular trash.[2][7][10]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide for Disposal assess_hazards Assess Hazards (Toxic, Corrosive, Carcinogen) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate as 'Halogenated Organic Waste' don_ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize handle_solid Handle Solid Waste in Fume Hood containerize->handle_solid handle_contaminated Include Contaminated Materials handle_solid->handle_contaminated store Store in Designated Satellite Accumulation Area handle_contaminated->store transfer Transfer to EHS or Licensed Disposal Contractor store->transfer end End: Safe and Compliant Disposal transfer->end

Caption: Disposal workflow for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[6][8][11] Avoid creating dust.

  • Decontaminate: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.

  • Report: Report the spill to your institution's EHS department.

By adhering to these rigorous disposal procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice.

References

  • Penta. (2023, March 30). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • Fisher Scientific. (2023, August 23). Safety Data Sheet: N-(3-Acetyl-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • New England Biolabs. (2025, April 8). Safety Data Sheet for Acetamide Solution (100X). Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: Acetamide. Retrieved from [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.